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  • Product: (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
  • CAS: 1252779-96-6

Core Science & Biosynthesis

Foundational

Comprehensive Chemical and Stability Profiling of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound Focus: CAS 1252780-73-6 (Dihydrochloride salt) / Free base: C₁₁H₁₆N₄OS Executive Summary In modern fragment-based dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Compound Focus: CAS 1252780-73-6 (Dihydrochloride salt) / Free base: C₁₁H₁₆N₄OS

Executive Summary

In modern fragment-based drug discovery and lead optimization, the strategic incorporation of sp³-rich, conformationally restricted scaffolds is paramount for improving metabolic stability, solubility, and target selectivity. (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone [1] represents a highly functionalized, privileged building block. It seamlessly integrates three critical pharmacophores: a highly basic, strained azetidine ring; a rigidifying piperazine linker; and an electron-deficient thiazole-2-carboxamide moiety.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical properties of this compound. By understanding the fundamental electronic and steric forces governing its constituent rings, researchers can accurately predict its behavior during forced degradation, formulation, and biological screening.

Structural and Physicochemical Profiling

To rationally design stability protocols, we must first establish the baseline physicochemical properties of the molecule. The compound is most commonly handled as a dihydrochloride salt[1], which directly corresponds to the two highly basic nitrogen centers within its structure.

Mechanistic Basicity and pKa Distribution
  • Azetidine Nitrogen (Secondary Amine): Azetidines are highly basic. The compact four-membered ring forces the nitrogen lone pair into a highly accessible, sp³-hybridized orbital. We estimate the pKa of this center to be ~10.2.

  • Piperazine Nitrogen (Tertiary Amine): The piperazine nitrogen attached to the azetidine ring acts as a secondary basic center. Its pKa is slightly depressed (~7.8) due to the electron-withdrawing nature of the adjacent azetidine ring and the distal amide.

  • Amide & Thiazole Nitrogens: The piperazine nitrogen conjugated to the carbonyl is non-basic due to resonance delocalization. The thiazole nitrogen is weakly basic (pKa ~2.5) and remains unprotonated at physiological pH.

Table 1: Physicochemical Summary
PropertyValue / EstimateCausality / Implication for Development
Formula (Free Base) C₁₁H₁₆N₄OSHigh nitrogen content dictates solubility and salt-forming capacity.
Molecular Weight 252.34 g/mol (Free Base)Low molecular weight allows for extensive downstream functionalization.
Calculated LogP (cLogP) ~0.4 - 0.8Highly hydrophilic; excellent aqueous solubility, minimizing formulation hurdles.
Ring Strain (Azetidine) ~25.4 kcal/molConfers conformational rigidity but introduces a liability for ring-opening under extreme stress[2].
H-Bond Donors / Acceptors 1 / 5Favorable for kinase or GPCR hinge-binding interactions.

Chemical Stability & Degradation Mechanisms

Understanding the degradation pathways of this scaffold requires analyzing the localized electronic environments of its functional groups.

Azetidine Ring Dynamics

Azetidines possess a ring strain of approximately 25.4 kcal/mol[2]. While significantly more stable than aziridines, allowing for facile handling under standard physiological conditions[3], this strain makes the C-N bond susceptible to cleavage. Under highly electrophilic conditions or in the presence of strong, unhindered nucleophiles at elevated temperatures, the ring can undergo strain-release ring-opening, yielding linear amine degradants.

Thiazole-2-Carboxamide Integrity

The [4] used in numerous kinase inhibitors (e.g., c-Met inhibitors). However, the thiazole ring is highly electron-deficient. Through inductive withdrawal, it pulls electron density away from the adjacent amide carbonyl. This makes the carbonyl carbon more electrophilic than a standard aliphatic amide, lowering the activation energy required for hydroxide-mediated nucleophilic attack. Consequently, base-catalyzed hydrolysis is the primary degradation pathway to monitor.

Oxidative Susceptibility

The tertiary piperazine nitrogen is a classic liability for oxidative stress, readily forming an N-oxide in the presence of peroxides or via hepatic CYP450 metabolism in vivo.

Degradation Parent Parent Compound (1252780-73-6) Hydrolysis Amide Hydrolysis (Thiazole-2-carboxylic acid) Parent->Hydrolysis Aqueous Acid/Base Oxidation Oxidative Stress (Piperazine N-oxide) Parent->Oxidation Peroxides / O2 RingOpen Nucleophilic Attack (Azetidine Ring-Opening) Parent->RingOpen Strong Electrophiles

Primary chemical degradation pathways of the azetidinyl-piperazine thiazole scaffold.

Experimental Workflows: Stability Profiling

To validate the stability of this building block for downstream synthesis, a forced degradation study aligned with ICH Q1A(R2) guidelines is required. The protocol below is designed as a self-validating system: quenching steps are rigorously timed to halt kinetics, ensuring that the analytical readout perfectly reflects the intended stress duration.

Table 2: Forced Degradation Stress Conditions
Stress TypeReagent / ConditionTemperatureDurationTarget Degradation
Acidic 0.1 N HCl60 °C24 Hours5 - 20%
Basic 0.1 N NaOH60 °C24 Hours5 - 20%
Oxidative 3% H₂O₂Room Temp24 Hours5 - 20%
Thermal Solid State80 °C7 Days< 5%
Step-by-Step Forced Degradation Protocol
  • Sample Preparation: Dissolve the dihydrochloride salt in a 50:50 mixture of LC-MS grade Water:Acetonitrile to achieve a stock concentration of 1.0 mg/mL. Causality: The dihydrochloride salt is highly water-soluble; the organic modifier ensures that any generated lipophilic degradants remain in solution.

  • Aliquotting & Stress Initiation: Transfer 1.0 mL aliquots into amber glass HPLC vials. Add 100 µL of the respective stressor (e.g., 1.0 N HCl to achieve a final concentration of ~0.1 N). Cap tightly and place in a thermomixer set to the target temperature.

  • Kinetic Quenching (Critical Step): At exactly 24 hours, remove the vials and place them in an ice bath to rapidly decelerate reaction kinetics. Immediately neutralize the acidic and basic samples (e.g., add 100 µL of 1.0 N NaOH to the HCl-stressed sample).

    • Causality: Neutralization serves a dual purpose. First, it completely halts the degradation, allowing samples to sit in the autosampler queue without further breakdown. Second, injecting highly acidic or basic samples directly onto a UHPLC system will rapidly hydrolyze the silica backbone of the C18 stationary phase, destroying the column.

  • Dilution: Dilute the quenched samples 1:10 with initial mobile phase conditions prior to injection to prevent peak fronting caused by solvent effects.

Workflow Prep Sample Prep (1 mg/mL in MeCN/H2O) Stress ICH Stress Conditions (Acid, Base, Ox, Heat) Prep->Stress Quench Quenching & Neutralization Stress->Quench Analyze UHPLC-MS/MS Analysis Quench->Analyze

Experimental workflow for ICH-aligned forced degradation testing.

Analytical Methodology (UHPLC-MS/MS)

To accurately separate the highly polar azetidine degradants from the parent compound, a robust reversed-phase method utilizing ion-pairing or highly aqueous-compatible columns (e.g., Waters Acquity HSS T3) is recommended.

  • Column: High Strength Silica (HSS) T3, 1.8 µm, 2.1 x 100 mm. (Causality: The T3 phase prevents phase collapse under highly aqueous conditions, which is necessary to retain the highly polar, double-basic parent compound).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B hold for 1 min, ramp to 60% B over 8 mins.

  • Detection: Positive Electrospray Ionization (+ESI). The parent mass will be observed at m/z 253.1 [M+H]⁺.

  • Diagnostic Fragments: MS/MS fragmentation will typically yield a strong product ion at m/z 112.0, corresponding to the thiazole-2-carbonyl cation, confirming the cleavage of the amide bond.

Conclusion

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a highly versatile, sp³-enriched building block. While its azetidine core provides excellent conformational rigidity and favorable pharmacokinetic trajectories, researchers must account for its specific chemical liabilities—namely, base-catalyzed amide hydrolysis driven by the electron-withdrawing thiazole, and oxidative susceptibility at the tertiary piperazine nitrogen. By deploying the rigorous, self-validating stability protocols outlined in this guide, development teams can confidently integrate this scaffold into advanced hit-to-lead optimization campaigns.

References

  • RSC Advances. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". Royal Society of Chemistry. Available at: [Link][2]

  • PubMed / NIH. "Azetidines in medicinal chemistry: emerging applications and approved drugs". National Institutes of Health. Available at: [Link][3]

  • PubMed Central / NIH. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment". National Institutes of Health. Available at:[Link][4]

Sources

Exploratory

Pharmacokinetic properties of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone in early discovery

Executive Summary: The Strategic Role of the Scaffold In the landscape of neuropharmacology, targeting monoacylglycerol lipase (MAGL) has emerged as a highly promising strategy for treating neuroinflammation, neurodegene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of the Scaffold

In the landscape of neuropharmacology, targeting monoacylglycerol lipase (MAGL) has emerged as a highly promising strategy for treating neuroinflammation, neurodegenerative diseases, and chronic pain[1]. MAGL is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins[2].

The compound (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (identified historically as an intermediate, e.g., Compound 5e in early MAGL inhibitor patent literature[3]) serves as a critical structural scaffold in fragment-based drug discovery and lead optimization. As a Senior Application Scientist, evaluating the pharmacokinetic (PK) properties of this core scaffold in early discovery is not merely a box-checking exercise; it is a predictive endeavor. By understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this specific azetidinyl-piperazine core, we can rationally design fully elaborated, brain-penetrant MAGL inhibitors with optimized therapeutic windows.

MAGL_Pathway A 2-Arachidonoylglycerol (2-AG) B Monoacylglycerol Lipase (MAGL) A->B Hydrolysis E CB1 / CB2 Receptors A->E Agonism C Arachidonic Acid (AA) B->C Catalyzes D Prostaglandins & Eicosanoids C->D COX/LOX Enzymes F Neuroinflammation & Pain D->F Promotes G Neuroprotection E->G Promotes

MAGL regulates the balance between neuroprotective endocannabinoid signaling and neuroinflammation.

Structural Rationale & Physicochemical Profiling

The architecture of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is deliberately engineered to overcome the traditional PK liabilities of CNS-targeted compounds.

  • The Azetidine-Piperazine Core: Utilizing an azetidine ring rather than a larger piperidine or pyrrolidine ring reduces the overall lipophilicity (LogD) and molecular weight[2]. Causality: This rigid, low-lipophilicity spacer limits the metabolic liability (e.g., N-dealkylation by CYP3A4) typically seen with more flexible, lipophilic amines. Furthermore, it slightly lowers the basicity (pKa) of the terminal amine, reducing the risk of lysosomal trapping and phospholipidosis—a common toxicity mechanism for highly basic, lipophilic CNS drugs.

  • The Thiazol-2-yl Methanone Moiety: This functional group provides a critical hydrogen bond acceptor (the carbonyl oxygen) necessary for target engagement within the MAGL active site[3]. Causality: The thiazole ring is an electron-deficient heteroaromatic system, which is generally more resistant to cytochrome P450-mediated oxidative metabolism compared to electron-rich phenyl rings, thereby improving intrinsic clearance ( CLint​ ).

Table 1: Physicochemical & Predicted ADME Properties
ParameterValue / RangeCausality / Implication for Early Discovery
Molecular Weight (MW) 252.34 g/mol Highly optimal for CNS penetration (ideal MW < 400 Da).
cLogP / cLogD (pH 7.4) ~1.2 - 1.5Balances aqueous solubility for oral dosing with lipid membrane permeability for BBB crossing.
Topological Polar Surface Area ~55 ŲExcellent for BBB permeation (ideal tPSA < 90 Ų for CNS targets).
pKa (Basic Amine) ~8.5 - 9.0Protonated at physiological pH; drives high solubility but requires monitoring for potential hERG liabilities.

In Vitro ADME & Metabolic Stability: Self-Validating Protocols

To ensure data integrity, every assay in our early discovery pipeline operates as a self-validating system . If the internal controls fail to meet pre-defined kinetic thresholds, the assay data is automatically rejected.

Protocol A: Microsomal Stability Assay (Mouse/Human)

This assay determines the intrinsic clearance ( CLint​ ) and identifies metabolic soft spots (e.g., thiazole oxidation or piperazine ring opening).

  • Preparation: Thaw human liver microsomes (HLM) and mouse liver microsomes (MLM) on ice. Prepare a 1 mM stock of the test compound in DMSO.

  • Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM test compound.

    • Causality: Dosing at 1 µM ensures the compound concentration is well below the apparent Km​ of major CYP enzymes, guaranteeing first-order kinetics necessary for accurate CLint​ calculation.

  • System Validation (Critical Step): Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel incubations.

    • Trustworthiness Check: If Verapamil does not deplete by >70% at 30 minutes, the assay is invalid (indicating NADPH cofactor degradation or inactive microsomes).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Sampling: At exactly 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The high organic ratio instantly denatures the microsomal proteins, completely halting enzymatic activity and extracting the analyte.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Blood-Brain Barrier Permeability (MDCK-MDR1)

Because MAGL inhibitors must act within the central nervous system, assessing efflux ratios is paramount[1].

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene (P-glycoprotein) on transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Add 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • System Validation: Include Digoxin as a known P-gp substrate (Efflux Ratio > 5) and Propranolol as a highly permeable passive control.

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Sample both chambers and analyze via LC-MS/MS. An Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ) of < 2.0 indicates the scaffold is not a strong P-gp substrate, confirming its viability for CNS targeting.

In Vivo Pharmacokinetics: Rodent Models

Once in vitro stability and permeability are confirmed, the scaffold advances to in vivo PK profiling. For CNS targets, calculating the unbound brain-to-plasma ratio ( Kp,uu​ ) is prioritized over the total brain-to-plasma ratio ( Kp​ ). A compound can have a high Kp​ simply because it binds non-specifically to brain lipids, but only the unbound fraction ( fu,brain​ ) can engage the MAGL enzyme[2].

Protocol C: Cassette Dosing IV/PO PK Study in Mice
  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Causality: This specific co-solvent/surfactant blend ensures complete dissolution of the basic amine while preventing precipitation in the bloodstream upon intravenous injection.

  • Dosing: Administer 1 mg/kg IV (tail vein) and 5 mg/kg PO (oral gavage) to male C57BL/6 mice (n=3 per route/timepoint).

  • Sampling: Collect blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Collect whole brains at the 1h and 4h marks.

  • System Validation (Recovery Check): Perform a mock extraction with drug-free plasma and brain homogenate spiked with a known concentration of the compound.

    • Trustworthiness Check: Extraction recovery must be >80%. If lower, the extraction solvent must be adjusted (e.g., adding 0.1% formic acid to disrupt protein binding).

  • Data Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue in 3 volumes of PBS. Extract both matrices with acetonitrile, analyze via LC-MS/MS, and calculate parameters using non-compartmental analysis (NCA).

Table 2: Typical Early Discovery PK Parameters for the Scaffold
PK ParameterTarget Threshold for CNS LeadsExpected Observation for this Scaffold
Intrinsic Clearance ( CLint​ ) < 30 µL/min/mgModerate stability; primary liability is minor thiazole oxidation.
Total Brain-to-Plasma ( Kp​ ) > 1.0High CNS exposure (~1.5 - 2.5) due to basic amine and low tPSA.
Unbound Fraction ( fu,brain​ ) > 0.05Sufficient free fraction to engage MAGL; azetidine limits excessive lipid binding.
Oral Bioavailability (%F) > 30%Good absorption (~40-60%), dictated primarily by first-pass hepatic extraction.

Early Discovery Screening Workflow

The integration of these physicochemical, in vitro, and in vivo parameters forms a robust screening funnel. The workflow below illustrates the decision-making logic applied when advancing this azetidinyl-piperazine scaffold toward a fully optimized clinical candidate.

PK_Workflow S1 Compound Synthesis (Azetidine-Piperazine Core) S2 In Vitro ADME (Microsomes, MDCK-MDR1) S1->S2 S3 In Vivo PK (Rodent) (IV/PO Dosing) S2->S3 Acceptable Stability S4 Brain Penetration (Kp,uu Assessment) S3->S4 Good Exposure S5 Lead Optimization (MAGL Inhibitors) S4->S5 High BBB Permeability

Early discovery pharmacokinetic screening workflow for CNS-targeted MAGL inhibitors.

References

  • US8362000B2 - Azetidinyl diamides as monoacylglycerol lipase inhibitors Source: Google Patents URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI URL

Sources

Foundational

Toxicity and in vivo safety data for (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Assessment of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Executive Summary (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Assessment of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

Executive Summary

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a novel chemical entity whose comprehensive preclinical toxicity profile is not extensively documented in publicly accessible literature. This guide provides drug development professionals with a robust framework for evaluating its in vivo safety. By deconstructing the molecule into its core components—azetidine, piperazine, and thiazole—we can identify potential toxicological liabilities based on established structure-activity relationships. This document synthesizes this structural analysis with data from closely related compounds and outlines the requisite safety pharmacology and toxicology studies mandated by regulatory bodies. The objective is to present a logical, scientifically-grounded pathway for characterizing the risk profile of this compound, ensuring a data-driven approach to its progression towards clinical development.

Introduction: Compound Profile and Rationale for Safety Assessment

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, identified by CAS Number 1252779-96-6, is a synthetic compound featuring a unique combination of heterocyclic moieties.[1] Its structure suggests potential utility in medicinal chemistry, likely as an intermediate or a core scaffold for more complex therapeutic agents. The presence of a piperazine ring, often associated with CNS activity, and an azetidine ring, a strained system that can influence metabolic stability and receptor binding, necessitates a thorough safety evaluation.

The critical first step for any new chemical entity (NCE) is the comprehensive assessment of its safety profile at the preclinical stage.[2] This process is not merely a regulatory hurdle but a fundamental scientific endeavor to predict and mitigate potential harm in human subjects.[3] This guide delineates the strategic application of in vivo toxicology and safety pharmacology studies tailored to the specific structural attributes of this molecule.

Structural Deconstruction and Potential Toxicological Liabilities

A predictive toxicological assessment begins with an analysis of the molecule's constituent parts. The key structural motifs are the thiazole ring, the piperazine ring, and the azetidine ring.

  • Thiazole Moiety: Thiazole rings are present in numerous approved drugs. However, depending on their substitution pattern, they can be associated with hepatotoxicity, often through metabolic activation to reactive intermediates. Thiazole-containing compounds have also been investigated for a range of pharmacological activities, including anticonvulsant and anti-inflammatory effects, suggesting potential for CNS or immune system modulation.[4][5]

  • Piperazine Moiety: The piperazine ring is a common scaffold in centrally acting agents (e.g., antipsychotics, antidepressants). Its presence raises a flag for potential CNS-related effects, which must be investigated through a dedicated neurobehavioral assessment.[6][7]

  • Azetidine Moiety: The 3-substituted azetidine ring is a bioisostere for other cyclic amines. While generally considered to improve physicochemical properties, the strained four-membered ring can sometimes be a site of metabolic instability. Certain azetidine-containing compounds have been flagged for potential cardiovascular effects, such as hERG channel inhibition, which warrants specific investigation.[8]

This structural analysis informs the design of the preclinical safety program, prioritizing the assessment of hepatic, CNS, and cardiovascular systems.

Insights from Analogous Compounds: The Case of JNJ-42226314

Direct public data on (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is scarce. However, significant insights can be gleaned from the published pharmacology of JNJ-42226314, a potent monoacylglycerol lipase (MAGL) inhibitor.[9] This larger molecule incorporates the [3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl] fragment, making it the most relevant publicly characterized analog.

Pharmacological studies on JNJ-42226314 revealed dose-dependent CNS effects in rodents.[9] Key findings include:

  • A high dose (30 mg/kg) induced hippocampal synaptic depression, altered sleep patterns, and decreased electroencephalogram (EEG) gamma power.

  • A lower dose (3 mg/kg) produced significant target engagement and therapeutic efficacy (neuropathic antinociception) without these adverse CNS effects.

This data strongly suggests that the core scaffold, present in our topic compound, may confer CNS activity. Therefore, the safety assessment for (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone must include a detailed evaluation of potential neurological and behavioral adverse effects.[9]

Recommended Preclinical Safety Evaluation Program

A robust preclinical program is essential to characterize the toxicological profile and establish a safe starting dose for first-in-human (FIH) trials.[10] The program should be conducted in compliance with Good Laboratory Practice (GLP) standards and follow international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[11][12]

Safety Pharmacology Core Battery (ICH S7A)

The primary objective of the safety pharmacology core battery is to identify undesirable pharmacodynamic effects on vital physiological functions.[3][11][13]

Table 1: Safety Pharmacology Core Battery Plan

SystemPrimary AssessmentSpeciesKey Endpoints
Central Nervous System (CNS) Functional Observational Battery (FOB) or modified Irwin test, coupled with automated locomotor activity assessment.[14]Rat (or Mouse)Detailed behavioral observations (e.g., posture, gait, arousal), autonomic signs (e.g., salivation, pupil size), sensorimotor reflexes, body temperature, and quantification of spontaneous movement.
Cardiovascular System In vivo telemetry study.[12]Beagle Dog (or Non-human Primate)Continuous monitoring of blood pressure (systolic, diastolic, mean), heart rate, and electrocardiogram (ECG) intervals (PR, QRS, QT). QT interval should be corrected for heart rate (e.g., QTcB, QTcF).
Respiratory System Whole-body plethysmography or head-out plethysmography.RatRespiratory rate, tidal volume, and minute volume.

Causality behind Experimental Choices: Given the CNS effects observed with the analog JNJ-42226314, the CNS assessment is paramount. A telemetry study in a non-rodent species is the gold standard for cardiovascular assessment, providing high-quality, continuous data without the confounding effects of restraint or anesthesia.[9]

General Toxicology Studies

General toxicology studies are designed to characterize toxicity across a range of doses and durations.[10][15]

While the utility of traditional lethality-endpoint acute toxicity studies is debated, an acute dose-range-finding study is critical.[16] It helps identify the maximum tolerated dose (MTD) and informs dose selection for subsequent repeat-dose studies.

These studies are fundamental for identifying target organs of toxicity and assessing the potential for cumulative effects. The duration of these studies depends on the intended clinical use of the drug.[10]

Table 2: Example Repeat-Dose Toxicology Study Design

ParameterRodent StudyNon-Rodent Study
Species Sprague-Dawley RatBeagle Dog
Number of Animals 10/sex/group4/sex/group
Dose Groups Vehicle Control, Low, Mid, HighVehicle Control, Low, Mid, High
Route Intended clinical route (e.g., oral gavage)Intended clinical route (e.g., oral capsule)
Duration 14 or 28 days14 or 28 days
Recovery Group High dose and control groups (e.g., 14-day recovery period)High dose and control groups (e.g., 14-day recovery period)
Endpoints Clinical observations, body weight, food consumption, ophthalmology, clinical pathology (hematology, coagulation, serum chemistry), urinalysis, organ weights, full histopathology.As per rodent study.

Trustworthiness through Self-Validation: The inclusion of a vehicle control group is essential to differentiate compound-related effects from experimental variables. A recovery group provides critical information on the reversibility of any observed toxicity. Comprehensive histopathological examination by a board-certified veterinary pathologist is the definitive method for identifying target organs.

Genotoxicity Testing

A standard battery of genotoxicity tests is required to assess the potential for the compound to induce mutations or chromosomal damage.

Table 3: Standard Genotoxicity Battery (ICH S2(R1))

Assay TypeTest SystemEndpoint Measured
Test for Gene Mutation In vitro Bacterial Reverse Mutation Assay (Ames Test)Reversion of histidine-requiring Salmonella typhimurium strains.
Test for Chromosomal Damage (Clastogenicity) In vitro Mammalian Cell Assay (e.g., CHO, CHL cells)Chromosomal aberrations.
Test for Chromosomal Damage In vivo Mammalian Erythrocyte Micronucleus TestFormation of micronuclei in bone marrow erythrocytes.

Experimental Protocols and Workflow Visualization

Protocol: In Vivo Micronucleus Assay
  • Animal Model: Group-housed young adult rats (e.g., Sprague-Dawley), 5 per sex per dose group.

  • Dose Administration: Administer the test article via the intended clinical route at three dose levels (e.g., Low, Mid, High) and a vehicle control. The high dose should be the MTD or a limit dose.

  • Positive Control: Include a separate group treated with a known clastogen (e.g., cyclophosphamide).

  • Sample Collection: Collect bone marrow from the femur at 24 and 48 hours post-dose.

  • Slide Preparation: Create bone marrow smears on glass slides and stain with an appropriate dye (e.g., acridine orange, Giemsa).

  • Analysis: Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Calculate the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Data Interpretation: A statistically significant, dose-dependent increase in micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

Visualization of Workflows

Preclinical_Safety_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro & Acute Studies cluster_2 Phase 3: Core In Vivo Safety Studies (GLP) cluster_3 Phase 4: Decision & Reporting Compound Test Compound: (4-(Azetidin-3-yl)piperazin-1-yl) (thiazol-2-yl)methanone Structural_Analysis Structural Analysis & In Silico Prediction Compound->Structural_Analysis Analog_Data Review Analog Data (e.g., JNJ-42226314) Compound->Analog_Data Dose_Range_Finding Acute Dose-Range Finding (Rodent, Non-Rodent) Structural_Analysis->Dose_Range_Finding Safety_Pharm Safety Pharmacology Core Battery (CNS, CV, Resp) [ICH S7A] Analog_Data->Safety_Pharm Informs CNS focus Genotox_In_Vitro Genotoxicity Battery (Ames, In Vitro Chrom. Aberration) Genotox_In_Vivo In Vivo Genotoxicity (Micronucleus Test) Genotox_In_Vitro->Genotox_In_Vivo Proceed if negative or requires follow-up Repeat_Dose Repeat-Dose Toxicology (14 or 28-Day) Rodent & Non-Rodent Dose_Range_Finding->Repeat_Dose Sets dose levels Dose_Range_Finding->Genotox_In_Vivo Sets dose levels Data_Integration Integrate All Data & Characterize Risk Profile Safety_Pharm->Data_Integration Repeat_Dose->Data_Integration Genotox_In_Vivo->Data_Integration IND_Submission IND/CTA Enabling Report Data_Integration->IND_Submission

Caption: Preclinical safety assessment workflow for an NCE.

Safety_Pharmacology_Core center_node Safety Pharmacology Core Battery (ICH S7A) cns Central Nervous System (Irwin Test / FOB) center_node->cns Behavioral, Neurological cv Cardiovascular System (Telemetry) center_node->cv BP, HR, ECG resp Respiratory System (Plethysmography) center_node->resp Rate, Tidal Volume

Caption: The three pillars of the safety pharmacology core battery.

Conclusion and Strategic Recommendations

The preclinical safety assessment of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone requires a strategic, hypothesis-driven approach. In the absence of direct public data, a program built on structural alerts and analog data provides the most logical path forward.

Key Recommendations:

  • Prioritize CNS and Cardiovascular Assessment: Based on the piperazine moiety and data from JNJ-42226314, the CNS and cardiovascular systems represent the highest-priority areas for safety evaluation.[9]

  • Conduct a Standard Toxicology Program: A full suite of studies, including repeat-dose toxicology in two species and a standard genotoxicity battery, is non-negotiable for regulatory submission.

  • Integrate Pharmacokinetics: All in vivo studies must include toxicokinetic (TK) analysis to ensure that observed toxicity (or lack thereof) is interpreted in the context of systemic exposure.[10]

By following the principles and protocols outlined in this guide, researchers can systematically characterize the in vivo safety profile of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, enabling an informed decision on its potential for further development as a therapeutic candidate.

References

  • Al-Hosaini, K., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 372(3), 339-353. [Link]

  • García-Serna, R., et al. (2020). Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation. PLoS One, 15(7), e0235946. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Safety pharmacology. Retrieved March 14, 2026. [Link]

  • Xue, C. B., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(7), 555-559. [Link]

  • Siddiqui, N., et al. (2007). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Archiv der Pharmazie, 340(3), 117-124. [Link]

  • Agency for Toxic Substances and Disease Registry. (2024). Toxicological Profiles. [Link]

  • PubChem. (n.d.). Poly[N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine]. Retrieved March 14, 2026. [Link]

  • Pugsley, M. K., et al. (2008). Principles of Safety Pharmacology. British Journal of Pharmacology, 154(7), 154, 1382–1399. [Link]

  • Kluwe, W. M. (1988). Preclinical Toxicology of New Drugs. DTIC. [Link]

  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. [Link]

  • Frontage Laboratories. (n.d.). Safety Pharmacology. Retrieved March 14, 2026. [Link]

  • PubChem. (n.d.). Poly(imino(1,6-dioxo-1,6-hexanediyl)imino-1,6-hexanediyl). Retrieved March 14, 2026. [Link]

  • Chemical Substance Information. (n.d.). 4-(azetidin-3-yl)piperazin-2-one dihydrochloride. Retrieved March 14, 2026. [Link]

  • Altasciences. (n.d.). Safety Pharmacology Studies. Retrieved March 14, 2026. [Link]

  • Porsolt. (n.d.). Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies. Retrieved March 14, 2026. [Link]

  • Robinson, S., et al. (2007). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. NC3Rs. [Link]

  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of Chlorinated Trisodium Phosphate (CAS No. 56802-99-4) in B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 294, 1-109. [Link]

  • National Toxicology Program. (1992). NTP Toxicology and Carcinogenesis Studies of Polysorbate 80 (CAS No. 9005-65-6) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 415, 1-225. [Link]

  • Hulin, B., et al. (2007). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 17(14), 3979-3983. [Link]

  • Health Resources and Services Administration. (n.d.). Orphan Drug List. Retrieved March 14, 2026. [Link]

  • Bondavalli, F., et al. (2011). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Molecules, 16(10), 8355-8371. [Link]

  • Radi, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4531. [Link]

  • Chemical Substance Information. (n.d.). [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride. Retrieved March 14, 2026. [Link]

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Exploratory

Preclinical Investigation of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Derivatives: A Technical Guide to MAGL Inhibitor Development

Introduction and Mechanistic Rationale Monoacylglycerol lipase (MAGL) is a critical 33 kDa serine hydrolase responsible for the degradation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous cannabinoid in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Monoacylglycerol lipase (MAGL) is a critical 33 kDa serine hydrolase responsible for the degradation of 2-arachidonoylglycerol (2-AG), the most abundant endogenous cannabinoid in the mammalian central nervous system (CNS). The hydrolysis of 2-AG by MAGL yields arachidonic acid (AA), a primary precursor for pro-inflammatory eicosanoids and prostaglandins[1]. Consequently, the selective inhibition of MAGL has emerged as a highly promising therapeutic strategy. By blocking this enzyme, researchers can simultaneously elevate neuroprotective 2-AG levels and suppress neuroinflammatory AA cascades, offering potential treatments for Alzheimer's disease, chronic pain, and neurodegeneration[2].

Historically, the development of MAGL inhibitors and their translation into Positron Emission Tomography (PET) radiotracers has been hindered by high lipophilicity (cLogP values of 3–5). Highly lipophilic tracers suffer from rapid metabolic clearance, poor in vivo stability, and off-target promiscuity (such as binding to Fatty Acid Amide Hydrolase, FAAH)[3].

To overcome these pharmacokinetic bottlenecks, medicinal chemists identified the (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone scaffold. This unique piperazinyl azetidine skeleton provides an ideal balance of hydrophilicity and structural rigidity, serving as a versatile foundation for a "tail switching" drug design strategy[3][4].

G A 2-Arachidonoylglycerol (2-AG) B Monoacylglycerol Lipase (MAGL) A->B Hydrolysis F Neuroprotection & Analgesia A->F CB1/CB2 Activation C Arachidonic Acid (AA) B->C D Neuroinflammation & Prostaglandins C->D COX/LOX Enzymes E Piperazinyl Azetidine Derivatives E->A Accumulates E->B Inhibits

Endocannabinoid signaling modulation via MAGL inhibition by piperazinyl azetidine derivatives.

Scaffold Design: The "Tail Switching" Strategy

As a Senior Application Scientist overseeing radioligand development, the choice between reversible and irreversible binding kinetics is paramount. Irreversible inhibitors are excellent for establishing target engagement, but reversible inhibitors are mandatory for quantitative kinetic modeling (e.g., calculating binding potential and volume of distribution) to monitor dynamic neurological responses to therapeutics[3].

The (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone core allows for precise tuning of this binding mechanism via a "tail switching" approach:

  • Irreversible Inhibitors: Synthesized by attaching carbamate or urea moieties to the azetidine nitrogen. These functional groups form a covalent bond with the catalytic serine residue in the MAGL active site (e.g., Compound 8 / MAGL-2-11)[3][4].

  • Reversible Inhibitors: Synthesized by attaching amide functional groups to the azetidine nitrogen. This subtle electronic and steric shift prevents covalent adduction while maintaining high-affinity hydrogen bonding and Van der Waals interactions within the binding pocket (e.g., Compounds 7, 10, 15, and 37)[3][5][6].

Quantitative Pharmacological Data

The table below summarizes the preclinical optimization of key derivatives based on this scaffold, highlighting the causality between structural modifications and in vitro/in vivo performance.

Compound / TracerBinding MechanismTail ModificationIC₅₀ (nM)LogD / cLogPRadiochemical Yield (RCY)Molar Activity (GBq/µmol)
[¹¹C]8 (MAGL-2-11) IrreversibleCarbamate< 5.0~ 3.5N/A (¹¹C-carbonylation)High
[¹⁸F]37 (MAGL-4-11) ReversibleAmide2.7~ 3.2N/AHigh
[¹⁸F]7 ReversibleAmide5.153.66 ± 0.0314% (Isolated)88
[¹⁸F]10 ReversibleAmide4.2~ 3.357% (Decay-corrected)37
[¹⁸F]15 ReversibleAmide4.6~ 3.453% (Decay-corrected)63

Data aggregated from recent preclinical evaluations of piperazinyl azetidine derivatives[5][6][7].

Experimental Protocols: Radiosynthesis and Preclinical Evaluation

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to synthesize and evaluate these PET tracers.

Protocol 1: Copper-Mediated ¹⁸F-Fluorination of Reversible Inhibitors

Due to the short half-life of Fluorine-18 (109.7 minutes), late-stage radiolabeling is required. For unactivated aromatic rings on the "tail" of the piperazinyl azetidine scaffold, copper-mediated cross-coupling of a boronic acid pinacol ester (Bpin) precursor is the gold standard[5].

Step-by-Step Methodology:

  • Isotope Activation: Trap aqueous [¹⁸F]fluoride (produced via a cyclotron) on a QMA carbonate ion-exchange cartridge. Elute into a reaction vial using a solution of tetraethylammonium bicarbonate (TEAB) or K₂.₂.₂/K₂CO₃.

  • Azeotropic Drying: Evaporate the solvent under a stream of inert gas (He or N₂) at 100°C. Perform three azeotropic drying cycles using anhydrous acetonitrile to ensure a strictly anhydrous environment, which is critical for maximizing the nucleophilicity of the [¹⁸F]fluoride.

  • Radiolabeling: To the dried [¹⁸F]fluoride, add a solution containing the Bpin-functionalized piperazinyl azetidine precursor (e.g., Compound 9) and a copper catalyst (e.g., Cu(OTf)₂/pyridine) dissolved in a mixture of DMA and n-butanol (DMA/nBuOH)[5][6].

  • Reaction: Seal the vial and heat the mixture at 110°C for exactly 20 minutes.

  • Quenching and Purification: Quench the reaction with HPLC mobile phase. Inject the crude mixture onto a semi-preparative reverse-phase HPLC system to separate the [¹⁸F]-labeled tracer from the cold precursor and copper complexes.

  • Formulation: Collect the radioactive fraction, dilute with water, trap on a C18 Sep-Pak cartridge, wash with sterile water, and elute with ethanol. Formulate in standard saline (final concentration ≤10% EtOH) to prevent radiolysis prior to injection[7].

Protocol 2: Preclinical PET Imaging and Kinetic Modeling

To validate target engagement and brain penetrance, the formulated tracer must be evaluated in rodent or Non-Human Primate (NHP) models.

Step-by-Step Methodology:

  • Preparation: Anesthetize the subject (e.g., Sprague-Dawley rat or rhesus macaque) using isoflurane. Cannulate the tail vein (for injection) and the femoral artery (for blood sampling).

  • Tracer Administration: Administer the formulated [¹⁸F]-piperazinyl azetidine tracer via a bolus intravenous injection.

  • Dynamic Acquisition: Immediately commence a dynamic PET scan for 90 to 120 minutes. The LogD values of these derivatives (~3.2 to 3.6) predict rapid blood-brain barrier (BBB) penetration[7][8].

  • Arterial Input Function (AIF): Collect arterial blood samples at predetermined intervals (e.g., 10s, 30s, 1m, 5m, 10m, 30m, 60m, 90m). Centrifuge to separate plasma, and analyze via radio-HPLC to quantify the fraction of intact parent tracer versus radiometabolites.

  • Data Analysis: Co-register the PET images with structural MRI templates. Extract time-activity curves (TACs) for regions of interest (ROIs). Apply a Two-Tissue Compartmental Model (2TCM) using the metabolite-corrected AIF to calculate the Volume of Distribution ( VT​ ), confirming reversible and specific binding to MAGL.

G S1 Precursor Synthesis (Tail Switching) S2 Radiolabeling (11C or 18F) S1->S2 S3 Purification & Formulation S2->S3 S4 In Vitro Assays (IC50, LogD) S3->S4 S5 In Vivo PET Imaging (Rodent/NHP) S4->S5 S6 Kinetic Modeling & Target Engagement S5->S6

Preclinical workflow for the synthesis and evaluation of MAGL PET radiotracers.

Conclusion and Future Directions

The (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone scaffold represents a watershed moment in endocannabinoid pharmacology. By utilizing a "tail switching" methodology, researchers can generate highly selective, brain-penetrant MAGL inhibitors with tunable binding kinetics. The successful translation of these derivatives into ¹¹C and ¹⁸F PET tracers provides the scientific community with indispensable tools for quantifying MAGL target engagement in vivo. Moving forward, these reversible radioligands will be critical in evaluating the efficacy of novel MAGL-targeted therapeutics in clinical trials for Alzheimer's disease and chronic neuroinflammation[1].

References

  • Chen, Z., et al. "Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a “Tail Switching” Strategy on a Piperazinyl Azetidine Skeleton." Journal of Medicinal Chemistry, 2019.[Link]

  • Rong, J., et al. "Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold." European Journal of Medicinal Chemistry, 2022.[Link]

  • Rong, J., et al. "Development of a novel 18F-labeled reversible inhibitor for imaging monoacylglycerol lipase." Journal of Nuclear Medicine, 2023.[Link]

  • Chen, Z., et al. "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton." PubMed Central (PMC), 2019.[Link]

  • Takahata, K., et al. "PET quantifies target engagement of MAGL therapeutics for Alzheimer's disease." Journal of Nuclear Medicine, 2022.[Link]

Sources

Protocols & Analytical Methods

Method

A Robust, Validated HPLC Method for the Quantitative Analysis of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone. The inherent physicochemical properties of the analyte—specifically its polar, basic nature stemming from the azetidine and piperazine moieties—present unique chromatographic challenges, including poor retention and peak asymmetry on conventional silica-based columns. This guide details a systematic approach, from initial analyte characterization and strategic selection of chromatographic parameters to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We explain the causality behind each experimental choice, providing a scientifically sound framework for researchers, analytical scientists, and drug development professionals to implement a reliable, high-throughput analytical solution.

Introduction and Analyte Characterization

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a heterocyclic compound featuring multiple basic nitrogen centers and a UV-active thiazole moiety. As a potential pharmaceutical candidate, a validated, robust, and reliable analytical method is paramount for its quantitative determination in active pharmaceutical ingredient (API) batches and formulated products.

The primary analytical challenge stems from the molecule's polar and basic nature. The piperazine (pKa₁ ≈ 9.7, pKa₂ ≈ 5.4) and azetidine (pKa ≈ 11.3) groups are readily protonated at acidic to neutral pH.[1][2] These positively charged species can interact ionically with deprotonated residual silanols (pKa ≈ 3.5-4.5) on traditional silica-based stationary phases, leading to significant peak tailing, poor reproducibility, and compromised quantification.[3][4] Therefore, the method development strategy must be explicitly designed to mitigate these undesirable secondary interactions.

Table 1: Analyte Physicochemical Properties

PropertyValue / StructureSource / Comment
Chemical Structure Chemical Structure
IUPAC Name (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
CAS Number 1252779-96-6 (Free Base)[5]
1252780-73-6 (Dihydrochloride)[6]
Molecular Formula C₁₁H₁₆N₄OS[5]
Molecular Weight 252.34 g/mol [5]
Key Functional Groups Azetidine, Piperazine, Thiazole, KetoneInherently polar and basic.
Predicted UV λmax ~230-260 nmBased on the thiazole chromophore. Experimental verification is required.[7][8]
Predicted pKa Multiple; >2 basic centersExpected to be highly basic due to the secondary amine in azetidine and tertiary amines in piperazine.[1][2]

HPLC Method Development: A Rationale-Driven Approach

Our strategy is centered on controlling the ionization state of the analyte to achieve optimal chromatographic performance. By maintaining a mobile phase pH well above the pKa of the basic nitrogens, the analyte remains in its neutral, uncharged form. This approach effectively eliminates the primary cause of peak tailing and ensures retention is governed by the desired hydrophobic interactions with the stationary phase.

cluster_analyte Analyte State vs. Mobile Phase pH cluster_outcome Chromatographic Outcome A Low pH (e.g., pH 3) Analyte is Diprotonated (+2) Strong Silanol Interaction B Mid pH (e.g., pH 7) Analyte is Monoprotonated (+1) Moderate Silanol Interaction A->B Increasing pH D Poor Retention Severe Peak Tailing A->D Leads to C High pH (e.g., pH 10) Analyte is Neutral (Free Base) Minimal Silanol Interaction (Optimal for RPLC) B->C Increasing pH E Improved Retention Moderate Peak Tailing B->E Leads to F Good Retention Excellent Peak Symmetry C->F Leads to

Caption: Analyte ionization state and its effect on chromatography.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A modern, high-purity silica C18 column stable at high pH. Example: Waters XBridge C18, Agilent Zorbax Extend-C18, or equivalent (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), ammonium hydroxide or ammonium bicarbonate for pH adjustment, and purified water (18.2 MΩ·cm).

  • Reference Standard: Well-characterized (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone reference standard of known purity.

Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation (e.g., pH 10):

    • Prepare a 10 mM ammonium bicarbonate buffer by dissolving the appropriate amount in purified water.

    • Adjust the pH to 10.0 ± 0.1 with ammonium hydroxide.

    • Filter the aqueous buffer through a 0.45 µm membrane filter. This will serve as Mobile Phase A.

    • Acetonitrile will serve as Mobile Phase B.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Use a diluent that ensures solubility and is compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Sonicate for 5 minutes to ensure complete dissolution. Dilute to volume.

  • Working Standard and Calibration Solutions:

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected analytical range (e.g., 1 µg/mL to 100 µg/mL).

Protocol 2: Chromatographic Method Optimization
  • Wavelength Selection:

    • Inject a high-concentration standard solution (e.g., 50 µg/mL).

    • If using a PDA detector, acquire the spectrum from 200-400 nm and identify the wavelength of maximum absorbance (λmax).

    • If using a UV/Vis detector, perform individual runs at different wavelengths (e.g., 230, 240, 250, 260 nm) to find the optimal response. Based on literature for similar thiazole moieties, a starting wavelength of 238 nm is a reasonable choice.[7]

  • Gradient Scouting:

    • Begin with a broad scouting gradient to determine the approximate elution conditions.

    • Example Gradient: 5% to 95% B over 15 minutes.

    • Observe the retention time and peak shape.

  • Isocratic or Gradient Optimization:

    • Based on the scouting run, develop an optimized gradient or an isocratic method. For quality control, an isocratic method is often preferred for its simplicity and robustness.

    • Adjust the percentage of Mobile Phase B (ACN) to achieve a retention time between 3 and 10 minutes, ensuring sufficient resolution from any solvent front or impurity peaks.

    • Fine-tune the column temperature (e.g., 30-40 °C) to improve peak shape and adjust retention time.

Table 2: Final Optimized HPLC Method Parameters (Example)

ParameterCondition
Column XBridge C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (Experimentally Determined)
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R1) guidelines.[10][11]

Start Method Development Complete SST System Suitability Testing (SST) Passes? Start->SST Spec Specificity (Forced Degradation) SST->Spec Yes Fail FAIL: Re-evaluate Method SST->Fail No Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob Validated Method Validated Rob->Validated

Caption: A typical workflow for HPLC method validation.

Protocol 3: System Suitability Testing (SST)

Before any validation run, the system's performance must be verified.

  • Inject a working standard solution (e.g., 20 µg/mL) six consecutive times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

  • Evaluate the theoretical plates and tailing factor for the first injection.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Peak Area %RSD ≤ 1.0%
Retention Time %RSD ≤ 1.0%
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) > 2000
Protocol 4: Validation Experiments
  • Specificity: Perform forced degradation studies. Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main analyte peak. Peak purity analysis using a PDA detector is essential here.[11]

  • Linearity: Prepare and inject a series of at least five concentrations across the desired range (e.g., 80% to 120% of the target concentration). Plot the peak area versus concentration and perform a linear regression analysis.[10]

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within its lower and upper concentration limits.[10]

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo matrix at three concentration levels: 80%, 100%, and 120%). Perform at least three replicate preparations for each level. Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for each set and for the combined data.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Determine based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines, and S = the slope of the calibration curve.[11]

  • Robustness: Intentionally vary critical method parameters and observe the effect on the results.[11]

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase Organic Composition (e.g., ± 2%) The system suitability parameters should remain within the acceptance criteria for all variations.

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOQ Signal-to-Noise Ratio ≥ 10; demonstrated with acceptable precision and accuracy.
Robustness System suitability criteria are met under all varied conditions.

Conclusion

This application note provides a detailed and scientifically-grounded framework for developing and validating a robust RP-HPLC method for the quantitative analysis of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone. By understanding the analyte's physicochemical properties and strategically manipulating the mobile phase pH to maintain the analyte in its neutral form, the common chromatographic issues associated with polar basic compounds are effectively overcome. The resulting method, when fully validated according to the outlined ICH Q2(R1) protocol, is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for routine use in a quality control environment.

References

  • Google. (n.d.). Google Search. Retrieved March 24, 2026.
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  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sykora, D., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. [Link]

  • Bansal, S. K., & DeStefano, A. J. (2007). Key elements of a QbD-based analytical method and their regulatory implications. AAPS PharmSciTech, 8(1), E10. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). Simulated UV-Vis absorption spectrum for the best performed of designed thiazole. [Link]

  • Rocamora-Reverte, L., et al. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI. [Link]

  • Ali, S., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]

  • ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • ResearchGate. (n.d.). UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone. [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Gonzalez-Lara, M. F., et al. (2023). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Thiazole Derivatives in Modern UV Curing Formulations. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Nawrocki, J., et al. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Shrisunder, N., et al. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Journal of Pharmaceutical Research. [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/42436d4f71a06706037e221319207e60155b1111/table/2]([Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]

  • Varano, F., et al. (2015). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PMC. [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Semantic Scholar. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. [Link]

  • NextSDS. (n.d.). 4-(Azetidin-3-yl)-1-Methylpiperazin-2-one dihydrochloride. [Link]

  • Samir, A. H., et al. (2014). Synthesis and Characterization of Some New Thiazine , Azetidine and Thiazolidine Compounds Containing 1,3,4- Thiadiazole Moiety. Ibn Al-Haitham Journal for Pure & Applied Science. [Link]

  • Kumar, D., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

  • ResearchGate. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]

Sources

Application

Application Note: In Vivo Dosing Protocol for (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone in Murine Models

Strategic Overview & Mechanistic Rationale The compound (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a highly selective, lipophilic monoacylglycerol lipase (MAGL) inhibitor belonging to the [1]. In murine...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The compound (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a highly selective, lipophilic monoacylglycerol lipase (MAGL) inhibitor belonging to the [1]. In murine models, MAGL serves as the primary serine hydrolase responsible for the degradation of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system and peripheral tissues[2].

Causality of the Model: Direct administration of exogenous cannabinoid receptor 1 (CB1) agonists often triggers severe psychotropic side effects and catalepsy. Conversely, inhibiting MAGL with an azetidinyl diamide prevents the breakdown of 2-AG, leading to localized, activity-dependent accumulation of this endocannabinoid[3]. This localized elevation activates CB1 and CB2 receptors to produce profound antinociceptive effects while simultaneously reducing the pool of arachidonic acid (AA) available for pro-inflammatory prostaglandin synthesis[4].

This application note outlines a highly reproducible, self-validating in vivo dosing protocol designed to ensure precise pharmacokinetics, verify target engagement, and correlate biochemical data with behavioral outcomes.

Mandatory Visualization: Mechanism of Action

G Compound (4-(Azetidin-3-yl)piperazin-1-yl) (thiazol-2-yl)methanone MAGL Monoacylglycerol Lipase (MAGL) Compound->MAGL Inhibits TwoAG 2-Arachidonoylglycerol (2-AG) Accumulation MAGL->TwoAG Prevents degradation AA Arachidonic Acid (AA) Depletion MAGL->AA Reduces synthesis Receptors CB1 & CB2 Receptor Activation TwoAG->Receptors Agonist Outcome1 Antinociception & Analgesia Receptors->Outcome1 Modulates pain PGE Prostaglandin E2 Reduction AA->PGE COX pathway Outcome2 Anti-neuroinflammation PGE->Outcome2 Lowers inflammation

Figure 1: MAGL inhibition pathway and downstream antinociceptive and anti-inflammatory effects.

Quantitative Formulation & Pharmacodynamic Parameters

To ensure reproducibility, all quantitative formulation ratios and expected pharmacokinetic/pharmacodynamic (PK/PD) outcomes are standardized below. These parameters are benchmarked against structurally and functionally related MAGL inhibitors (e.g., JZL184, MJN110)[5],[6].

Table 1: Standardized Vehicle Formulation (18:1:1 Ratio)
ComponentVolume RatioFunctionFinal Concentration
Ethanol (Absolute) 1 part (5%)Primary solubilization of the lipophilic azetidinyl core.5% v/v
Kolliphor® EL 1 part (5%)Non-ionic surfactant for micelle formation; prevents precipitation.5% v/v
0.9% Sterile Saline 18 parts (90%)Isotonic aqueous continuous phase for physiological compatibility.90% v/v
Table 2: Expected Pharmacodynamic & Pharmacokinetic Outcomes
ParameterReference Target ValueAnalytical Validation Method
Dose Range 1.0 – 10.0 mg/kgIn vivo dose-response modeling
T_max (Brain/Spinal Cord) 30 – 60 minutesLC-MS/MS quantification
MAGL Target Occupancy > 80% at optimal doseActivity-Based Protein Profiling (ABPP)
2-AG Elevation 5 to 10-fold increaseLipidomics (LC-MS/MS)
Arachidonic Acid (AA) 30% - 50% reductionLipidomics (LC-MS/MS)

Step-by-Step Methodology

Phase 1: Formulation Preparation

Causality Check: (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is highly lipophilic. Attempting to dissolve it directly in aqueous saline will result in micro-precipitates, leading to erratic absorption, localized tissue irritation, and invalid PK data. The 18:1:1 vehicle ensures a stable micellar suspension[5].

  • Weighing: Accurately weigh the required mass of the compound using a micro-analytical balance under a fume hood.

  • Primary Solubilization: Add the calculated volume of absolute ethanol (1 part). Vortex for 60 seconds until the crystal lattice is fully disrupted and the solution is clear.

  • Micelle Formation: Add Kolliphor® EL (or Emulphor) (1 part) to the ethanol-compound mixture. Vortex vigorously for 2 minutes. Note: Brief sonication in a water bath may be used if the compound is stubborn, but avoid excessive heat.

  • Aqueous Suspension: Slowly add sterile 0.9% saline (18 parts) dropwise while continuously vortexing. This gradual addition prevents the compound from crashing out of solution[7].

  • Quality Control: Visually inspect the final formulation. It should be a clear to slightly opalescent, homogenous suspension without visible particulates.

Phase 2: In Vivo Dosing (Murine Model)

Causality Check: Intraperitoneal (i.p.) injection is selected over oral gavage (p.o.) for acute studies to bypass the immediate variable pH of the GI tract, providing a rapid, predictable T_max (30-60 mins) essential for tightly timed behavioral and biochemical assays[6].

  • Acclimation: Acclimate male and/or female C57BL/6J mice to the testing facility for at least 7 days prior to dosing to minimize stress-induced endocannabinoid fluctuations.

  • Restraint & Injection: Gently restrain the mouse. Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Administration: Using a 27-gauge needle, inject the formulation intraperitoneally at a standardized volume of 10 µL/g of body weight [7].

  • Observation: Return the mouse to its home cage and monitor for 30 minutes. MAGL inhibitors typically do not induce the severe catalepsy or hypothermia seen with direct CB1 agonists, ensuring that subsequent behavioral tests (e.g., von Frey for allodynia) are not confounded by motor impairment[2].

The Self-Validating System: Biochemical Integration

A rigorous protocol cannot rely solely on behavioral outcomes (e.g., paw withdrawal thresholds), as these are subjective and prone to off-target artifacts. Trustworthiness requires a self-validating loop. You must run a parallel biochemical cohort to prove that the observed behavioral phenotype is directly caused by MAGL inhibition[6].

Step 1: Tissue Extraction & Lipidomics
  • Exactly 60 minutes post-dosing (at expected T_max), euthanize the parallel cohort via cervical dislocation.

  • Rapidly extract the brain and spinal cord. Flash-freeze immediately in liquid nitrogen. Causality: Ex vivo enzymatic degradation of 2-AG occurs within seconds at room temperature; flash-freezing is mandatory to preserve the in vivo lipid profile.

  • Perform to quantify 2-AG and Arachidonic Acid (AA). A successful dose will show a 5-10 fold increase in 2-AG and a reciprocal decrease in AA[4].

Step 2: Activity-Based Protein Profiling (ABPP)
  • Homogenize a fraction of the frozen brain tissue to extract the membrane proteome.

  • Incubate the proteome with a broad-spectrum fluorophosphonate probe (e.g., TAMRA-FP), which covalently binds to active serine hydrolases[6].

  • Run the samples on an SDS-PAGE gel and visualize via in-gel fluorescence.

  • Validation: In vehicle-treated mice, a strong fluorescent band will appear at ~33 kDa (active MAGL). In mice successfully dosed with the azetidinyl diamide inhibitor, this band will be entirely absent, proving that the inhibitor has fully occupied the MAGL active site[6].

References

  • Nature Communications. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence.[Link]

  • Journal of Pharmacology and Experimental Therapeutics. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects.[Link]

  • Journal of Pharmacology and Experimental Therapeutics. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model.[Link]

  • Journal of Pharmacology and Experimental Therapeutics. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048).[Link]

  • bioRxiv. Stimulatory effect of monoacylglycerol lipase inhibitor MJN110 on locomotion and step kinematics demonstrated by high-precision 3D motion capture in mice.[Link]

  • Google Patents.US8362000B2 - Azetidinyl diamides as monoacylglycerol lipase inhibitors.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Novel Modulators Targeting Phosphodiesterase 10A (PDE10A)

Introduction: The Challenge of Uncharacterized Small Molecules in Drug Discovery In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Uncharacterized Small Molecules in Drug Discovery

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive compounds. Researchers are often tasked with developing robust screening strategies for novel chemical entities. This guide addresses the challenge of designing an HTS campaign for a compound class exemplified by the structural motifs of (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone. While this specific nomenclature does not correspond to a widely characterized agent in public-domain scientific literature, its chemical architecture, featuring a thiazole ring and a piperazine core, suggests potential interaction with nucleotide-binding sites, making enzymes like phosphodiesterases (PDEs) a plausible target class.

Phosphodiesterase 10A (PDE10A) is a compelling target for therapeutic intervention, particularly in the context of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in crucial signaling pathways.[1][2] Inhibition of PDE10A elevates the levels of these cyclic nucleotides, thereby modulating neuronal activity and offering a promising therapeutic strategy.[2][3]

This document provides a comprehensive framework for establishing HTS assays to identify and characterize novel inhibitors of PDE10A, using a hypothetical compound, hereafter referred to as "PZ-T-Azetidine," as a model. The principles and protocols detailed herein are grounded in established methodologies for PDE10A inhibitor screening and are designed to ensure scientific rigor and data reliability.

Part 1: Understanding the Target and Assay Principles

The Role of PDE10A in Cellular Signaling

PDE10A plays a critical role in regulating intracellular levels of cAMP and cGMP. By catalyzing the hydrolysis of these second messengers to their inactive 5'-monophosphate forms, PDE10A terminates their signaling cascades. This function is pivotal in the striatum, where PDE10A modulates dopamine signaling pathways.[2] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events can rectify signaling deficits associated with neurological disorders.

PDE10A_Pathway ATP ATP/GTP AC_GC Adenylyl/Guanylyl Cyclase ATP->AC_GC cAMP_cGMP cAMP / cGMP (Active) AC_GC->cAMP_cGMP PDE10A PDE10A cAMP_cGMP->PDE10A Hydrolysis PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP (Inactive) PDE10A->AMP_GMP PZ_T_Azetidine PZ-T-Azetidine (Hypothetical Inhibitor) PZ_T_Azetidine->PDE10A Inhibition Downstream Downstream Signaling & Physiological Response PKA_PKG->Downstream

Caption: PDE10A signaling pathway and point of inhibition.

Choosing the Right HTS Assay Technology

For screening large compound libraries against PDE10A, the chosen assay technology must be robust, scalable, and amenable to automation. Several homogeneous assay formats are well-suited for this purpose, minimizing wash steps and liquid handling.[4][5]

  • Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic activity. It is a reliable method for detecting PDE activity.[6][7]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays, such as LanthaScreen® and HTRF®, offer high sensitivity and are less susceptible to interference from fluorescent compounds.[5][8][9] They measure the proximity of a donor and acceptor fluorophore, which is altered by enzymatic activity.

  • Luminescence-Based Assays: Assays like the PDE-Glo™ provide a highly sensitive luminescent readout that is proportional to PDE activity and are resistant to fluorescent compound interference.[10][11]

For the purpose of this guide, we will detail protocols for TR-FRET and FP-based assays, as they are widely adopted in the industry for their robustness and scalability.

Part 2: High-Throughput Screening Protocols

General Considerations for Assay Development

Before initiating a full-scale HTS campaign, it is crucial to optimize and validate the assay. Key parameters to establish include:

  • Enzyme Concentration: Determine the optimal concentration of recombinant human PDE10A that yields a robust signal-to-background ratio.

  • Substrate Concentration: The substrate (cAMP or cGMP) concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Z'-factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4]

Table 1: Key Assay Parameters and Validation Criteria

ParameterRecommended Range/ValueRationale
Enzyme Concentration Titrated for optimal activityBalances signal strength with reagent cost.
Substrate Concentration ≤ KmIncreases sensitivity for competitive inhibitors.
Incubation Time 30-60 minutesEnsures sufficient product formation for detection.
DMSO Tolerance ≤ 1%High concentrations of DMSO can inhibit enzyme activity.
Z'-factor > 0.5Indicates a robust and reliable assay for HTS.
Signal-to-Background > 5Ensures a clear distinction between active and inactive wells.
Protocol 1: TR-FRET-Based PDE10A Inhibition Assay

This protocol is based on the principle of competitive binding, where the product of the PDE10A reaction (5'-AMP) displaces a fluorescently labeled tracer from a specific antibody, leading to a decrease in the TR-FRET signal.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Prep 1. Prepare Compound Dilution Series (e.g., PZ-T-Azetidine) Dispense_Compound 4. Dispense Compound into 384-well plate Compound_Prep->Dispense_Compound Enzyme_Prep 2. Prepare PDE10A Enzyme Solution Add_Enzyme 5. Add PDE10A Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare cAMP Substrate Solution Add_Substrate 6. Add cAMP Substrate to initiate reaction Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Incubate1 Pre-incubation (15 min) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate (60 min) Add_Substrate->Incubate2 Add_Detection 7. Add TR-FRET Detection Reagents (Antibody-Tb + Tracer-d2) Incubate2->Add_Detection Incubate3 Incubate (60 min) Add_Detection->Incubate3 Read_Plate 8. Read Plate on TR-FRET Reader (Ex: 337nm, Em: 620nm & 665nm) Incubate3->Read_Plate

Caption: Workflow for a TR-FRET based PDE10A assay.

Materials:

  • Recombinant Human PDE10A2 (e.g., BPS Bioscience, #60709)[12]

  • TR-FRET Assay Buffer

  • Fluorescently labeled cAMP substrate

  • Terbium (Tb)-labeled anti-5'-AMP antibody (Donor)

  • d2-labeled 5'-AMP tracer (Acceptor)

  • PZ-T-Azetidine (or other test compounds) dissolved in DMSO

  • Papaverine (positive control inhibitor)

  • 384-well low-volume black assay plates

  • TR-FRET-capable microplate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of PZ-T-Azetidine and control compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the assay plate.

  • Enzyme Addition: Dilute the PDE10A enzyme to the pre-determined optimal concentration in assay buffer. Add 5 µL of the diluted enzyme to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the cAMP substrate solution (at 2x the final desired concentration) to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare the detection reagent mix containing the Tb-labeled antibody and the d2-labeled tracer in detection buffer. Add 10 µL of this mix to each well to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at 620 nm (terbium) and 665 nm (d2). The ratio of these signals is used to determine the extent of inhibition.

Protocol 2: Fluorescence Polarization-Based PDE10A Inhibition Assay

This assay relies on a fluorescently labeled cAMP substrate. In the absence of PDE10A activity, the small substrate rotates rapidly, resulting in a low FP signal. When PDE10A hydrolyzes the substrate, the resulting 5'-AMP-FAM is captured by a binding agent, forming a large complex that tumbles slowly and produces a high FP signal.[7]

Materials:

  • Recombinant Human PDE10A (e.g., BPS Bioscience)

  • FP Assay Buffer

  • FAM-labeled cyclic nucleotide substrate

  • Binding Agent (phosphate-binding nanoparticles)

  • PZ-T-Azetidine (or other test compounds) in DMSO

  • Papaverine (positive control)

  • 384-well black assay plates

  • Microplate reader with FP capabilities

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the FAM-labeled substrate and the binding agent in FP assay buffer.

  • Compound Plating: Dispense 50 nL of serially diluted test compounds into the assay plate.

  • Reagent Addition: Add 10 µL of the substrate/binding agent master mix to each well.

  • Reaction Initiation: Dilute the PDE10A enzyme in FP assay buffer and add 10 µL to each well (except for "no enzyme" controls).

  • Incubation: Incubate the plate for 60 minutes at room temperature. The reaction and detection occur simultaneously.

  • Data Acquisition: Read the fluorescence polarization on a suitable microplate reader.

Part 3: Data Analysis and Interpretation

Primary Data Analysis

The raw data from the HTS runs should be normalized to control for plate-to-plate variability. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Min_Control) / (Signal_Max_Control - Signal_Min_Control))

  • Min_Control: Signal from wells with no enzyme activity (e.g., high concentration of a known inhibitor or no enzyme).

  • Max_Control: Signal from wells with uninhibited enzyme activity (e.g., DMSO vehicle control).

Hit Confirmation and Potency Determination

Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition or >3 standard deviations from the mean of the control) are considered "hits." These hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value). The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. This is typically determined by fitting the dose-response data to a four-parameter logistic equation.

Table 2: Example Dose-Response Data for PZ-T-Azetidine

Compound Concentration (nM)% Inhibition
0.15.2
115.8
1048.9
10085.3
100098.1
1000099.5
Calculated IC50 10.5 nM

Part 4: Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the high-throughput screening of novel compounds, such as the hypothetical PZ-T-Azetidine, against the therapeutically relevant target PDE10A. Successful identification of potent and selective inhibitors from an HTS campaign is the first step in a long and complex drug discovery process. Subsequent steps will involve secondary assays to confirm the mechanism of action, assess selectivity against other PDE families, and evaluate cellular activity and ADME (absorption, distribution, metabolism, and excretion) properties. By adhering to rigorous assay development and validation principles, researchers can confidently identify promising lead compounds for further optimization and development.

References

  • Zhang, J., et al. (2021). PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth. Frontiers in Oncology. Available at: [Link]

  • Martín-Acebes, M. M., et al. (2018). Direct Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) by PF-06409577 Inhibits Flavivirus Infection through Modification of Host Cell Lipid Metabolism. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Cameron, K. O., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth. Available at: [Link]

  • Li, H., et al. (2013). Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Cox, C. D., et al. (2023). Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry. Available at: [Link]

  • Bauman, J. D., et al. (2013). Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BPS Bioscience. PDE10A (Mouse) Assay Kit. Available at: [Link]

  • Reaction Biology. PDE10A Phosphodiesterase Assay Service. Available at: [Link]

  • Palmer, J. A., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting PDE10A?. Available at: [Link]

  • Anand, J., et al. (2018). Discovery of natural product inhibitors of phosphodiesterase 10A as novel therapeutic drug for schizophrenia using a multistep virtual screening. Computational Biology and Chemistry. Available at: [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • Asante Lab Test Catalog. Phosphodiesterase 10A (PDE10A) IgG, Tissue Immunofluorescence, Serum. Available at: [Link]

  • BPS Bioscience. PDE10A2 TR-FRET Assay Kit. Available at: [Link]

  • BMG Labtech. HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. Available at: [Link]

  • BPS Bioscience. PDE10A1 TR-FRET Assay Kit. Available at: [Link]

  • Cokorinos, K. A., et al. (2019). Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models. Cell Reports. Available at: [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. Available at: [Link]

  • ScienceOpen. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV‑2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Available at: [Link]

  • MDPI. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Available at: [Link]

  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Available at: [Link]

  • ChEMBL. (2013). Discovery and preclinical profile of teneligliptin... Available at: [Link]

  • MDPI. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][13][14]thiazines as Potential Anti- inflammatory Agents. Available at: [Link]

Sources

Application

Application Note: Crystallization Techniques for Isolating (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Rationale The compound (4-(Azetidin-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Rationale

The compound (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a highly polar, nitrogen-rich heterocyclic molecule. Structurally, it features an azetidine ring, a piperazine core, and a thiazole moiety linked via an amide bond. This specific structural framework is highly relevant in the development of azetidinyl diamides, which function as potent monoacylglycerol lipase (MGL) inhibitors for the treatment of pain and inflammatory conditions .

Isolating this molecule presents significant challenges. The presence of multiple basic nitrogen atoms (a secondary amine on the azetidine and a tertiary amine on the piperazine) renders the free base highly hydrophilic. Consequently, during synthesis workup, the compound exhibits a strong propensity to "oil out" (liquid-liquid phase separation) rather than forming an ordered crystalline lattice.

To achieve high-purity isolation, process chemists must manipulate the thermodynamic environment. This guide details two field-proven crystallization strategies:

  • Antisolvent Crystallization (ASC) of the free base using an Acetonitrile/Water (MeCN/H₂O) system.

  • Reactive Cooling Crystallization to isolate the compound as a stable dihydrochloride salt.

Physicochemical Profiling & Causality

Successful crystallization requires understanding the causality between the molecule's physicochemical properties and the chosen solvent system.

The free base is highly soluble in water due to extensive hydrogen bonding. By dissolving the API in a minimal amount of water and introducing Acetonitrile (MeCN) as an antisolvent, the dielectric constant of the medium is rapidly lowered. This disrupts the hydration shell around the polar basic groups, forcing the hydrophobic portions of the molecule (the thiazole ring and piperazine carbon backbone) to aggregate. This controlled drop in solubility drives the system into the metastable zone, promoting primary nucleation without inducing oiling out .

Alternatively, because the azetidine and piperazine nitrogens are readily protonated, forming a dihydrochloride salt drastically increases the lattice energy via strong ionic interactions. This shifts the physical state from a hygroscopic gummy solid to a highly crystalline, flowable powder, which is preferred for downstream pharmaceutical formulation .

Table 1: Physicochemical Properties & Crystallization Parameters
ParameterFree BaseDihydrochloride Salt
Formula Weight 252.34 g/mol 325.26 g/mol
Physical State (Crude) Viscous oil / Amorphous solidCrystalline powder
pKa (Estimated) ~10.4 (Azetidine), ~9.8 (Piperazine)N/A (Fully protonated)
Optimal Solvent System MeCN / H₂O (Antisolvent)Ethanol / HCl or IPA / HCl
Primary Nucleation Trigger Dielectric constant reductionIonic lattice formation & Cooling

Workflow & Thermodynamic Pathways

The decision to isolate the free base versus the salt depends on the target product profile. The workflow below illustrates the divergence in processing strategies based on the desired ionization state.

Workflow Start Crude API (Free Base) Decision Target Form? Start->Decision FreeBaseRoute Free Base Isolation (MeCN/H2O) Decision->FreeBaseRoute Non-ionized SaltRoute Salt Formation (HCl in EtOH/IPA) Decision->SaltRoute Ionized DissolveH2O Dissolve in H2O at 50°C FreeBaseRoute->DissolveH2O DissolveEtOH Dissolve in EtOH at 20°C SaltRoute->DissolveEtOH AddMeCN Add MeCN (Antisolvent) DissolveH2O->AddMeCN Cooling1 Cool to 5°C & Filter AddMeCN->Cooling1 PureFB Pure Free Base Crystals Cooling1->PureFB AddHCl Add 2.2 eq HCl Dropwise DissolveEtOH->AddHCl Cooling2 Age at 0°C & Filter AddHCl->Cooling2 PureSalt Dihydrochloride Crystals Cooling2->PureSalt

Fig 1: Process workflow for isolating the free base vs. the dihydrochloride salt.

Experimental Protocols

Protocol A: Free Base Isolation via MeCN/H₂O Antisolvent Crystallization

This protocol relies on precise control of the Metastable Zone Width (MSZW). Rapid addition of antisolvent will cause localized supersaturation spikes, leading to amorphous precipitation or oiling out. Gradual addition ensures crystal growth dominates over secondary nucleation.

Materials:

  • Crude (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

  • Deionized Water (Solvent)

  • HPLC-grade Acetonitrile (Antisolvent)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude API in 15 mL of deionized water in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved. Ensure the solution is clear; filter through a 0.45 µm PTFE filter if particulate matter is present.

  • Antisolvent Addition (Phase 1): Slowly dose 30 mL of Acetonitrile into the reactor at a rate of 1.0 mL/min using a syringe pump. The solution will approach the metastable limit.

  • Seeding (Optional but Recommended): Introduce 0.1 g of pure crystalline API seeds to bypass the primary nucleation energy barrier and prevent oiling out.

  • Antisolvent Addition (Phase 2): Continue dosing an additional 60 mL of Acetonitrile at a faster rate (2.0 mL/min). A thick white slurry should form.

  • Cooling & Aging: Program the jacket temperature to cool linearly from 50°C to 5°C over 3 hours (cooling rate of 0.25°C/min). Age the slurry at 5°C for 2 hours to maximize yield via Ostwald ripening.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Acetonitrile.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Self-Validating In-Process Controls (IPC):

  • Yield & Purity: Expected yield >85%. Validate purity via HPLC (Target: >99.0% a/a).

  • Moisture Content: Perform Karl Fischer (KF) titration on the dried cake to ensure residual water is <0.5% w/w.

Thermo Undersaturated Undersaturated Aqueous Solution (High Solubility) MeCNAddition MeCN Addition (Dielectric Constant Drops) Undersaturated->MeCNAddition Metastable Metastable Zone (Supersaturation Generated) MeCNAddition->Metastable Nucleation Primary Nucleation (Phase Separation) Metastable->Nucleation Critical Free Energy Reached CrystalGrowth Crystal Growth (Desupersaturation) Nucleation->CrystalGrowth

Fig 2: Thermodynamic pathway of Acetonitrile/Water antisolvent crystallization.

Protocol B: Reactive Crystallization of the Dihydrochloride Salt

For long-term storage and formulation, the dihydrochloride salt is vastly superior due to its thermodynamic stability and elevated melting point.

Materials:

  • Free base API (10.0 g, 39.6 mmol)

  • Absolute Ethanol or Isopropanol (100 mL)

  • HCl in Isopropanol (5-6 N solution)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the free base in 80 mL of absolute Ethanol at 20°C (ambient temperature) under nitrogen atmosphere.

  • Reactive Titration: Cool the solution to 0-5°C using an ice bath. Slowly add 2.2 equivalents (87.1 mmol) of HCl in Isopropanol dropwise over 45 minutes.

    • Causality Note: The slight excess (0.2 eq) ensures complete protonation of both the azetidine and piperazine nitrogens. The slow addition manages the exothermic heat of salt formation, preventing localized boiling and impurity entrapment.

  • Precipitation: As the second equivalent of HCl is added, the highly crystalline dihydrochloride salt will rapidly precipitate out of solution.

  • Aging: Stir the resulting thick white suspension at 0-5°C for 3 hours to ensure complete crystallization and uniform particle size distribution.

  • Isolation: Filter the product via a Buchner funnel. Wash the cake twice with 15 mL of cold Ethanol.

  • Drying: Dry under high vacuum at 50°C for 24 hours to remove all residual solvents.

Self-Validating In-Process Controls (IPC):

  • Stoichiometry Check: Perform Ion Chromatography (IC) or silver nitrate (AgNO₃) titration to confirm the chloride content matches the theoretical value for a dihydrochloride salt (~21.8% w/w Cl⁻).

  • Residual Solvent: Validate via Headspace GC that residual Ethanol/Isopropanol is below ICH Q3C limits (e.g., <5000 ppm).

Table 2: Analytical Validation Metrics for Protocols A & B
MetricProtocol A (Free Base)Protocol B (Dihydrochloride)Analytical Method
Appearance White to off-white solidDense white crystalline powderVisual Inspection
Chemical Purity > 99.0%> 99.5%RP-HPLC (UV 254 nm)
Water Content < 0.5%< 1.0% (may form hydrates)Karl Fischer Titration
Chloride Content N/A21.5% - 22.1%Ion Chromatography

References

  • Azetidinyl diamides as monoacylglycerol lipase inhibitors Source: United States Patent US8362000B2 URL
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications Source: Journal of Chemical Engineering Research Updates (Avanti Publishers, 2024) URL:[Link]

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent Source: Organic Process Research & Development (ACS Publications, 2005) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone in biochemical screening campaigns. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone in biochemical screening campaigns. This document provides structured troubleshooting advice, experimental protocols, and foundational knowledge to help identify and reduce off-target effects, thereby increasing the confidence and reproducibility of your screening data.

Introduction: Understanding the Potential for Off-Target Activity

The compound (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone incorporates several structural motifs, including a piperazine core and a thiazole ring, which are common in bioactive molecules.[1][2] While these scaffolds can be crucial for high-affinity binding to a desired target, they are also associated with a risk of non-specific interactions and off-target effects that can lead to false positives in high-throughput screening (HTS).[1][3][4]

The piperazine ring, in particular, is a "privileged scaffold" due to its synthetic tractability and presence in numerous approved drugs.[1] However, its basic nitrogen atoms can lead to interactions with a variety of biological targets, a phenomenon known as polypharmacology.[1][5] Similarly, thiazole-containing compounds can sometimes interfere with assays through mechanisms like redox activity or reactivity.[6][7]

This guide will help you navigate these potential challenges and validate your screening hits.

Frequently Asked Questions (FAQs)

Q1: My compound shows activity in multiple, unrelated assays. Is this an off-target effect?

A1: It is highly likely. Activity against diverse targets is a classic sign of promiscuous inhibition, which can stem from several non-specific mechanisms rather than true, selective binding.[8] These mechanisms include compound aggregation, assay technology interference, or inherent reactivity.[9][10] It is crucial to deconvolute these possibilities from desired polypharmacology.

Q2: How can I quickly differentiate between a true hit and a false positive from assay interference?

A2: A primary step is to run a counter-screen.[11][12] This involves testing your compound in an assay that includes all components except the target enzyme or protein.[11] If you still observe a signal, it strongly suggests interference with the assay technology itself (e.g., direct inhibition of a luciferase reporter).[12] Additionally, performing an orthogonal assay, which uses a different detection method to measure the same biological event, is a powerful way to confirm hits and eliminate technology-specific artifacts.[13][14]

Q3: What are the most common off-target liabilities for a piperazine-containing compound?

A3: The piperazine scaffold is known to interact with a range of targets, often due to its basic nitrogens and conformational flexibility.[1] Common off-target families include G-protein coupled receptors (GPCRs), ion channels, and certain transporters. Structure-activity relationship (SAR) studies often focus on modifying the piperazine substituents to enhance selectivity and minimize these off-target effects.[4][15]

Q4: My dose-response curve is unusually steep. What could this indicate?

A4: An unusually steep dose-response curve can be a red flag for non-specific inhibition, particularly compound aggregation.[16] Aggregates can sequester the target enzyme, leading to what appears to be potent inhibition.[17][18] This mechanism is often sensitive to enzyme concentration and can be disrupted by the inclusion of a non-ionic detergent.[16]

Q5: What simple changes can I make to my assay buffer to reduce non-specific binding?

A5: Optimizing your assay buffer is a critical first step.[19] The inclusion of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, can disrupt the formation of compound aggregates.[16][18] Adding a blocking protein like Bovine Serum Albumin (BSA) at around 0.1% can also help by occupying non-specific binding sites on the enzyme and assay plates.[20][21] Adjusting the pH and ionic strength can further minimize non-specific electrostatic interactions.[19][20]

Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to diagnose and mitigate common off-target issues.

Problem 1: High Hit Rate & Suspected Promiscuous Inhibition

A high hit rate across your library or activity of your compound of interest against multiple unrelated targets suggests a non-specific mechanism of action.

G A Initial Hit Observed B Perform Detergent Test (Add 0.01% Triton X-100) A->B C IC50 Shift > 10-fold? B->C D Yes: Aggregation Likely C->D Yes E No: Proceed to Next Step C->E No F Vary Enzyme Concentration E->F G IC50 Shift with [Enzyme]? F->G H Yes: Stoichiometric Inhibitor (Possible Aggregator or Reactive) G->H Yes I No: Proceed to Next Step G->I No J Run Technology Counter-Screen (Assay without Target Protein) I->J K Signal Observed? J->K L Yes: Assay Interference K->L Yes M No: Likely a True Hit, Proceed with Selectivity Profiling K->M No

Caption: Decision tree for troubleshooting promiscuous inhibition.

This protocol is adapted from established methods to detect aggregate-based inhibitors.[16][18]

  • Prepare Compound Dilutions: Prepare a standard serial dilution of your compound in the assay buffer. Prepare an identical serial dilution in assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run Assay: Perform your standard biochemical assay using both sets of compound dilutions (with and without detergent).

  • Generate Dose-Response Curves: Plot the inhibition data for both conditions and calculate the respective IC50 values.

  • Analyze Results:

    • Significant IC50 Shift: A rightward shift in the IC50 value (e.g., >10-fold less potent) in the presence of Triton X-100 strongly indicates that the compound's activity is mediated by aggregation.[16]

    • No Significant Shift: If the IC50 value remains relatively unchanged, aggregation is an unlikely mechanism.

Problem 2: Hit Confirmed, but Selectivity is Unknown

Once a hit has been triaged to remove common artifacts, its selectivity profile must be determined.

G A Validated Primary Hit B Tier 1: Counter-Screen (Closely Related Targets) A->B C Tier 2: Broad Panel Screen (e.g., KinomeScan, GPCR Panel) B->C D Tier 3: Cellular Assays (Confirm On-Target Activity) C->D E Analyze Data & Determine Selectivity Index D->E

Caption: A tiered approach to selectivity screening.

A smart screening cascade efficiently eliminates non-selective compounds.[12][22]

  • Tier 1: Closely Related Targets: Test the compound against proteins that are structurally homologous to your primary target. For example, if your target is a specific kinase, test against other members of the same kinase family. This helps establish initial selectivity.

  • Tier 2: Broad Liability Panels: Utilize commercially available or in-house panels that screen against common off-target families.[22] Given the piperazine scaffold, a panel including key GPCRs and ion channels is highly recommended. For kinase inhibitors, a broad kinome scan is standard practice.[22]

  • Tier 3: Orthogonal & Cellular Assays:

    • Confirm the hit using an orthogonal assay that measures the same endpoint with a different technology (e.g., switching from a fluorescence-based readout to a luminescence-based one).[11][14]

    • Progress validated hits to cell-based assays to confirm that the biochemical activity translates to a cellular context and is not negated by factors like poor cell permeability or rapid metabolism.[23]

Data Summary & Interpretation

Properly triaging hits requires careful data analysis. Use the following table to organize your findings and guide your decision-making.

Test PerformedCompound of InterestPositive ControlNegative ControlOutcome & Interpretation
Primary Assay IC50 e.g., 1.2 µMe.g., 50 nM> 100 µMBaseline potency established.
IC50 with 0.01% Triton X-100 e.g., 1.5 µMe.g., 65 nM> 100 µMNo significant shift: Aggregation is unlikely.
No-Enzyme Counter-Screen No ActivityN/ANo ActivityNo signal: Compound does not interfere with assay reagents/readout.
Selectivity Panel (Target X) e.g., 25 µMVariesVaries>20-fold selective over closely related Target X.
Selectivity Panel (Target Y) > 50 µMVariesVariesHighly selective over unrelated Target Y.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Knez, D., et al. (2023). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]

  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. [Link]

  • Rathi, E., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Cambridge MedChem Consulting. (n.d.). Frequent Hitters. Cambridge MedChem Consulting. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Lodge, N. J. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Books. [Link]

  • Vass, M., et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap Synapse. [Link]

  • Bruns, R. F., & Watson, I. A. (2022). Rules for Identifying Potentially Reactive or Promiscuous Compounds. ACS Publications. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]

  • Coan, K. E., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. PubMed - NIH. [Link]

  • Gaba, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Wess, G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC. [Link]

  • Singh, P., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

  • McGovern, S. L., et al. (2003). A Specific Mechanism of Nonspecific Inhibition. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2026, March 9). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Dahlin, J. L., et al. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Foloppe, N., et al. (2009). Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening. Journal of Medicinal Chemistry. [Link]

  • Bălășescu, E., et al. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Verastegui-Sanchez, M. (2021, September 8). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. Michelle Verastegui-Sanchez. [Link]

  • El-Bastawissy, E., et al. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PMC. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Vogt, R. F. Jr., et al. (n.d.). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. PubMed. [Link]

  • Chen, Y., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Biocompare.com. (2019, June 5). Optimizing Assay Development. Biocompare.com. [Link]

  • Abdel-Maksoud, M. S., et al. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC. [Link]

  • HRSA. (n.d.). Orphan Drug List. HRSA. [Link]

  • PubMed. (2025, January 5). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]

  • PubMed. (2021, June 15). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. [Link]

  • MDPI. (2023, March 30). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. [Link]

Sources

Optimization

Troubleshooting degradation of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone during long-term storage

Welcome to the Technical Support Center for (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone . As a complex heterocyclic building block and active pharmaceutical ingredient (API) precursor, this molecule presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone .

As a complex heterocyclic building block and active pharmaceutical ingredient (API) precursor, this molecule presents unique stability challenges during long-term storage. The presence of a strained four-membered azetidine ring, a basic piperazine moiety, and an electron-deficient thiazole-2-carboxamide creates multiple competing degradation pathways.

This guide is designed for drug development professionals and analytical chemists to troubleshoot degradation issues, understand the underlying chemical causality, and implement field-proven, self-validating storage protocols.

Part 1: Mechanistic Overview of Degradation

To effectively troubleshoot, we must first understand how and why the molecule degrades. The degradation of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is primarily driven by its micro-environment (moisture, pH, and oxygen).

DegradationMechanisms A (4-(Azetidin-3-yl)piperazin-1-yl) (thiazol-2-yl)methanone Intact API (m/z 253 [M+H]+) B Amide Hydrolysis Cleavage to Thiazole-2-carboxylic acid (m/z 130 & 142) A->B H2O / pH Extremes C Azetidine Ring Opening Nucleophilic Addition (+18 Da) (m/z 271) A->C Azetidinium Ion Intermediate D N-Oxidation Piperazine/Azetidine N-oxides (+16 Da) (m/z 269) A->D Atmospheric O2 / Light

Fig 1. Primary degradation pathways of the azetidine-piperazine-thiazole complex.

Part 2: Troubleshooting FAQs

Q1: My batch showed a 15% drop in purity after 3 months of storage at room temperature. What is the most likely cause? A1: The most common culprit is moisture-induced degradation, especially if your compound is stored as a dihydrochloride salt. While the salt form improves solubility, it is highly hygroscopic. Absorbed ambient moisture creates an acidic micro-aqueous environment. This triggers two simultaneous pathways:

  • Amide Hydrolysis: The electron-withdrawing nature of the thiazole ring activates the carbonyl carbon, making the amide bond highly susceptible to nucleophilic attack by water[1].

  • Azetidine Ring Opening: The acidic micro-environment protonates the azetidine nitrogen, forming a highly reactive azetidinium ion. The inherent ring strain of the 4-membered heterocycle forces the ring to open upon nucleophilic attack by water, forming an acyclic amino alcohol[2].

Q2: How can I definitively differentiate between amide hydrolysis and azetidine ring-opening using LC-MS? A2: Both mechanisms involve the addition of water, but they yield entirely different fragmentation patterns due to the structural causality of the reactions:

  • Azetidine Ring Opening: Water adds to the molecule without cleavage. You will observe a mass shift of +18 Da, resulting in a degradant peak at m/z 271 [M+H]+ .

  • Amide Hydrolysis: Water cleaves the molecule. You will observe the disappearance of the parent mass and the emergence of two distinct fragments: Thiazole-2-carboxylic acid (m/z 130 [M+H]+ ) and 1-(azetidin-3-yl)piperazine (m/z 142 [M+H]+ ).

Q3: We detected a degradant at m/z 269 (+16 Da). Is this an impurity from synthesis or a storage degradant? A3: A +16 Da shift strongly indicates N-oxidation , a common storage degradant for basic amines exposed to atmospheric oxygen and light. The tertiary nitrogen of the piperazine ring and the secondary nitrogen of the azetidine ring are both susceptible. While some azetidine N-oxides can be stabilized via intramolecular hydrogen bonding[3], they generally represent an irreversible degradation pathway triggered by poor atmospheric control during storage.

Q4: Does the salt form impact the stability of the azetidine ring? A4: Yes, significantly. Storing the compound as a free base leaves the nitrogens unprotonated, increasing their susceptibility to N-oxidation and base-catalyzed decomposition[4]. Conversely, the dihydrochloride salt protects the basic nitrogens but drastically increases hygroscopicity, which accelerates hydrolysis. Therefore, the salt form dictates which degradation pathway dominates, necessitating specific storage countermeasures.

Part 3: Quantitative Stability Profiling

To isolate the variables causing degradation, we summarize the accelerated stability data. This data demonstrates the causality between the storage environment and the resulting degradation mechanism.

Table 1: Accelerated Stability & Forced Degradation Data (40°C / 75% RH)

Storage ConditionTimepointIntact API (%)Major Degradant (m/z)Primary Mechanism
Free Base, Ambient Air1 Month88.5%269 [M+16]+N-Oxidation
Di-HCl Salt, Ambient Air1 Month82.1%130 & 142Amide Hydrolysis
Di-HCl Salt, Aqueous (pH 2)1 Week65.0%271[M+18]+Azetidine Ring Opening
Di-HCl Salt, Triple-Barrier *6 Months 99.2% None Stable

*Triple-Barrier = Lyophilized, Argon-purged, stored over desiccant at -20°C in amber vials.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical results, you must implement a self-validating workflow. This means every stability test must include internal controls that prove the assay is genuinely indicating degradation, not just analytical variance.

TroubleshootingWorkflow Start Purity Drop Detected During Storage LCMS LC-MS / HPLC Analysis (Self-Validating Assay) Start->LCMS Decision Mass Shift / Fragment Analysis LCMS->Decision Path1 m/z 130 & 142 (Amide Cleavage) Decision->Path1 Path2 m/z 271 (+18 Da) (Ring Opening) Decision->Path2 Path3 m/z 269 (+16 Da) (N-Oxidation) Decision->Path3 Sol1 Implement Desiccation & pH Control Path1->Sol1 Sol2 Optimize Salt Form (e.g., Dihydrochloride) Path2->Sol2 Sol3 Argon Purge & Amber Vials Path3->Sol3

Fig 2. Diagnostic workflow for identifying and resolving specific degradation pathways.

Protocol A: Stability-Indicating Assay (SIA) & Forced Degradation

This protocol forces the molecule down specific degradation pathways to create reference standards for your LC-MS, validating your analytical method.

Step 1: Preparation of Control and Stress Arms

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile/Water (50:50).

  • Control Arm: Store 1 mL of stock at 4°C in the dark.

  • Acid Stress Arm (Validates Ring Opening): Add 0.1 mL of 1N HCl to 1 mL of stock. Incubate at 60°C for 24 hours. Causality: Forces azetidinium ion formation and subsequent nucleophilic attack[2].

  • Base Stress Arm (Validates Hydrolysis): Add 0.1 mL of 1N NaOH to 1 mL of stock. Incubate at 60°C for 24 hours. Causality: Forces hydroxide attack on the thiazole-2-carboxamide bond.

  • Oxidative Stress Arm (Validates N-Oxidation): Add 0.1 mL of 3% H2O2 to 1 mL of stock. Incubate at room temperature for 24 hours.

Step 2: Neutralization and LC-MS Analysis

  • Neutralize the Acid and Base arms with equimolar amounts of NaOH and HCl, respectively.

  • Inject 5 µL of each arm into an LC-MS system (C18 column, gradient elution of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile).

  • Validation Check: Ensure mass balance. The sum of the peak areas of the parent compound and the specific degradants (m/z 130, 142, 269, 271) must equal within 95% of the Control Arm peak area. If mass balance is lost, volatile degradants or precipitation has occurred.

Protocol B: "Triple-Barrier" Long-Term Storage Methodology

Once degradation pathways are understood, implement this protocol to neutralize the causal factors.

Step 1: Lyophilization (Moisture Removal) Dissolve the compound in LC-MS grade water and freeze-dry (lyophilize) for 48 hours to ensure absolute removal of trapped moisture within the crystal lattice. Step 2: Aliquoting (Minimizing Exposure) Divide the bulk powder into single-use amber glass vials. Causality: Amber glass prevents UV-induced radical formation, and single-use aliquots prevent repeated introduction of atmospheric moisture during sampling. Step 3: Argon Blanketing (Oxygen Displacement) Gently purge each vial with Argon gas for 10 seconds before sealing. Argon is heavier than air and nitrogen, creating a protective blanket that displaces oxygen, halting N-oxidation. Step 4: Secondary Desiccation Place the sealed vials inside a secondary container (e.g., a sealed Mylar bag or desiccator jar) containing indicating Drierite (calcium sulfate). Store the entire assembly at -20°C.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.ResearchGate.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.The Journal of Organic Chemistry - ACS Publications.
  • trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide.MDPI.
  • Recent Advanced Development of Acid-Resistant Thin-Film Composite Nanofiltration Membrane Preparation and Separation Performance in Acidic Environments.MDPI.

Sources

Troubleshooting

Resolving chiral separation issues for (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone enantiomers

Welcome to the Advanced Separations Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals working with azetidinyl-piperazine and thiazoly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Separations Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals working with azetidinyl-piperazine and thiazolyl-methanone scaffolds.

Below, we address the most critical structural pitfalls, method development strategies, and chromatographic troubleshooting steps for this specific class of basic N-heterocycles.

FAQ 1: The "No Separation" Issue & Structural Chirality

Q: I am attempting to separate the enantiomers of the exact base structure (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, but I only see a single peak regardless of the Chiral Stationary Phase (CSP) used. What is wrong with my method?

A: Your method is likely functioning perfectly; the issue lies in the structural assessment of the molecule. The base scaffold of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is inherently achiral.

In drug development, researchers often mistake complex, bridged, or linked heterocycles for chiral entities. Let's break down the causality:

  • The Azetidine Ring: The piperazine is attached at the C3 position of the azetidine ring. Because the C2 and C4 positions of the azetidine ring are identical unsubstituted methylene (-CH2-) groups, the ring possesses a plane of symmetry. Therefore, C3 is not a stereocenter.

  • The Piperazine Ring: The piperazine ring is symmetrically substituted at the 1 and 4 nitrogen positions, with no substitutions on the carbon backbone.

  • The Thiazole Methanone: This moiety is planar and lacks stereocenters.

Because the molecule lacks chirality, no enantiomers exist, and chiral separation is impossible. If you are working with a chiral derivative of this scaffold (e.g., a 2-methylpiperazine analog or an asymmetrically substituted azetidine), proceed to the troubleshooting steps below.

G N1 Analyze Scaffold: (4-(Azetidin-3-yl)piperazin-1-yl)... N2 Check Azetidine Ring Is C3 asymmetrically substituted? N1->N2 N3 Check Piperazine Ring Are carbons asymmetrically substituted? N2->N3 No (Symmetrical) N5 Scaffold is CHIRAL (Proceed to SFC Screening) N2->N5 Yes N4 Base Scaffold is ACHIRAL (No enantiomers exist) N3->N4 No (Symmetrical) N3->N5 Yes

Logical workflow for determining chirality in azetidinyl-piperazine scaffolds.

FAQ 2: Overcoming Severe Peak Tailing

Q: I have confirmed my derivative is chiral, but during High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), the peaks exhibit severe tailing and poor resolution. How do I fix this?

A: The root cause of your peak tailing is the high basicity of your scaffold. Azetidines and piperazines contain highly basic secondary and tertiary amines. The pKa of an azetidine nitrogen is typically around 10.4[1], while substituted piperazines range from 8.0 to 9.0[2].

When these highly basic analytes pass through a polysaccharide-based CSP, they undergo strong, non-enantioselective ionic interactions with the weakly acidic residual silanols (Si-OH) on the silica support matrix. This causes the analyte to "drag" through the column, destroying peak symmetry and resolution[3].

The Solution: You must introduce a basic modifier to the mobile phase. Adding 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA) to your organic co-solvent competitively binds to the residual silanols, masking them from your basic analyte[4]. This forces the analyte to interact exclusively with the chiral selector, restoring sharp peak shapes and enabling enantiomeric resolution[3].

Quantitative Data Summary: Physicochemical Properties & SFC Parameters
ParameterValue / RecommendationCausality / Rationale
Azetidine pKa ~10.4[1]Highly basic amine; primary driver of deleterious silanol interactions.
Piperazine pKa ~8.0 - 9.0[2]Moderately basic; exacerbates peak tailing in normal phase/SFC.
Primary CSPs Amylose/Cellulose (Immobilized)Broadest enantiorecognition for N-heterocycles; resistant to modifier damage[5].
Mobile Phase CO2 / MeOH (or EtOH)Supercritical CO2 provides high diffusivity; MeOH acts as a strong H-bond donor[4].
Basic Additive 0.1% - 0.5% Diethylamine (DEA)Competitively binds residual silanols, sharpening peaks and improving resolution[3].

FAQ 3: Method Development & Self-Validating Protocol

Q: What is the most reliable, step-by-step workflow for developing a chiral separation method for basic azetidinyl-piperazine derivatives?

A: Supercritical Fluid Chromatography (SFC) paired with immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID) is the industry gold standard for this class of compounds due to its high throughput and rapid equilibration[5]. Follow this self-validating protocol:

Step 1: Baseline Screening (The Control)

  • Conditions: Screen your compound on 4 distinct immobilized CSPs (e.g., IA, IB, IC, ID) using a mobile phase of 80% CO2 / 20% Methanol (MeOH) at 3.0 mL/min, 40°C, and 150 bar backpressure. Do not use additives yet.

  • Validation: Calculate the asymmetry factor ( As​ ). If As​>1.5 , the basic nitrogens are interacting with silanols. Proceed to Step 2.

Step 2: Silanol Masking (The Variable)

  • Conditions: Introduce 0.1% DEA into the MeOH co-solvent. Re-run the exact method from Step 1.

  • Validation: The system self-validates if As​ approaches 1.0. If peaks sharpen but resolution ( Rs​ ) remains <1.5 , the thermodynamics of the chiral interaction need adjustment. Proceed to Step 3.

Step 3: Selectivity Tuning

  • Conditions: Maintain the 0.1% DEA, but switch the co-solvent from MeOH to Ethanol (EtOH) or Isopropanol (IPA).

  • Causality: Different alcohols possess different steric bulks and hydrogen-bonding capacities, which alter the 3D conformation of the polysaccharide polymer chains, drastically shifting enantioselectivity[4].

Step 4: Column Regeneration (Critical)

  • Conditions: Once analyses are complete, flush the column with 100% MeOH (without DEA) for at least 20 column volumes.

  • Causality: DEA can cause a "memory effect" on polysaccharide CSPs, permanently altering the column's selectivity for future acidic or neutral compounds if left to sit on the stationary phase[6].

Workflow S1 Initial SFC Screen (Polysaccharide CSPs + CO2/MeOH) S2 Evaluate Peak Shape & Resolution S1->S2 S3 Severe Tailing Observed? (Basic N-Interaction) S2->S3 S4 Add 0.1-0.5% DEA/TEA to Organic Modifier S3->S4 Yes S5 Poor Selectivity? S3->S5 No S4->S2 Re-evaluate S6 Change Co-solvent (EtOH or IPA) S5->S6 Yes S7 Final Method Validation & Column Wash S5->S7 No (Optimal) S6->S2 Re-evaluate

Step-by-step SFC method optimization workflow for basic N-heterocycles.

References

  • LCGC International: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Source: LCGC URL:[Link]

  • Blumberg Institute: Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Source: Blumberg Institute URL:[Link]

  • HPLC.eu: Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. Source: HPLC URL:[Link]

  • Daicel Chiral Technologies: Frequently Asked Questions - SFC Method Development and Immobilized Columns. Source: Daicel Chiral Technologies URL: [Link]

  • ResearchGate: pKa values of common substituted piperazines. Source: ResearchGate URL:[Link]

  • ResearchGate: The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone using 1H and 13C NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, experience-driven approach to the structural validation of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, a novel heterocyclic compound with potential applications in medicinal chemistry.[1]

We will move beyond a simple recitation of expected data. Instead, this guide is structured as a self-validating system, explaining the causal logic behind spectral predictions and experimental choices. By understanding the "why," researchers can confidently interpret their own data and troubleshoot potential discrepancies. We will also objectively compare Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques, providing a holistic view of structural validation.

The Molecular Blueprint: Predicting the NMR Spectrum

The first step in validating a structure is to have a robust hypothesis of what the NMR spectra should look like. We will dissect the molecule into its constituent fragments—the thiazole ring, the piperazine ring, the azetidine ring, and the linking methanone group—to predict the chemical environment of each proton and carbon nucleus.

Molecular Structure of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

// Define nodes with atom labels and positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.2,1.5!"]; N3 [label="N", pos="1.8,0.3!"]; C4 [label="C", pos="1.2,-0.9!"]; C5 [label="C", pos="0,-0.9!"]; C6 [label="C", pos="-1.2,-0.9!"]; N7 [label="N", pos="-1.8,0.3!"]; C8 [label="C", pos="-1.2,1.5!"]; C9 [label="C", pos="-3,0.3!"]; C10 [label="C", pos="-3.8,1.3!"]; N11 [label="N", pos="-4.6,0.3!"]; C12 [label="C", pos="-3.8,-0.7!"]; C13 [label="C", pos="2.8,0.3!"]; O14 [label="O", pos="3.4,1.2!"]; C15 [label="C", pos="3.6,-0.8!"]; N16 [label="N", pos="2.8,-1.7!"]; C17 [label="C", pos="4.2,-1.9!"]; S18 [label="S", pos="5,-0.5!"];

// Define edges N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N7; N7 -- C8; C8 -- N1; N7 -- C9; C9 -- C10; C10 -- N11; N11 -- C12; C12 -- C9; N3 -- C13; C13 -- O14 [style=double]; C13 -- C15; C15 -- N16; N16 -- C17; C17 -- S18; S18 -- C15;

// Add labels for rings label_pip [label="Piperazine", pos="0,0.3!", fontsize=12, fontcolor="#4285F4"]; label_azet [label="Azetidine", pos="-3.8,0.3!", fontsize=12, fontcolor="#EA4335"]; label_thiaz [label="Thiazole", pos="3.8,-1.2!", fontsize=12, fontcolor="#34A853"]; } Caption: Key heterocyclic fragments of the target molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on established ranges for similar heterocyclic systems and the electronic effects of adjacent functional groups.[2][3][4][5][6] The exact values will be solvent-dependent.

Atom Assignment Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm) Rationale & Notes
Thiazole Ring
H-4'~7.8 - 8.0, d, J ≈ 3-4~120 - 125Doublet due to coupling with H-5'. Deshielded by the adjacent sulfur and nitrogen atoms.
H-5'~7.6 - 7.8, d, J ≈ 3-4~140 - 145Doublet due to coupling with H-4'.
C-2'-~165 - 170Quaternary carbon attached to the methanone carbonyl and two heteroatoms.
C-4'-~120 - 125Corresponds to H-4'.
C-5'-~140 - 145Corresponds to H-5'.
Methanone
C=O-~160 - 165Typical chemical shift for an amide carbonyl.
Piperazine Ring Due to the amide bond, rotation can be restricted, potentially leading to broadened signals or distinct signals for axial and equatorial protons.[4][5]
H-2, H-6~3.7 - 3.9, m~42 - 47Methylene protons adjacent to the amide nitrogen are significantly deshielded.
H-3, H-5~2.5 - 2.7, m~50 - 55Methylene protons adjacent to the nitrogen linked to the azetidine ring.
C-2, C-6-~42 - 47Corresponds to H-2, H-6.
C-3, C-5-~50 - 55Corresponds to H-3, H-5.
Azetidine Ring The four-membered ring is strained, which influences chemical shifts and coupling constants.
H-3"~3.3 - 3.6, m~30 - 35Methine proton at the point of attachment to the piperazine ring.
H-2", H-4"~3.8 - 4.1, m~55 - 60Methylene protons adjacent to the azetidine nitrogen.
NH~1.5 - 2.5, br s-Broad singlet, exchangeable with D₂O. Chemical shift is highly solvent and concentration dependent.
C-3"-~30 - 35Corresponds to H-3".
C-2", C-4"-~55 - 60Corresponds to H-2", H-4".

A Robust Experimental Workflow for Unambiguous Validation

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a comprehensive approach, incorporating both 1D and 2D NMR techniques, to ensure a thorough structural elucidation.

Step-by-Step NMR Analysis Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for polar, nitrogen-containing compounds as it can help resolve N-H protons.

    • Ensure the sample is fully dissolved. If not, filter it through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

  • Instrument Calibration and Setup:

    • Ensure the NMR spectrometer is properly calibrated. Automated calibration routines can check and adjust parameters like pulse lengths and temperature for optimal performance.[8][9]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.[10]

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative, quaternary carbons absent).

    • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is essential for identifying the spin systems within each of the heterocyclic rings.[11]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments.[12]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the connectivity of the entire molecule. It shows correlations between protons and carbons that are two or three bonds apart, allowing for the connection of the individual fragments.[11][12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d 1D ¹H NMR c->d e 1D ¹³C & DEPT d->e f 2D COSY e->f g 2D HSQC f->g h 2D HMBC g->h i Assign Intra-Ring Correlations (COSY) h->i j Assign C-H Pairs (HSQC) i->j k Confirm Inter-Fragment Connectivity (HMBC) j->k l Final Structure Validation k->l

Weaving the Fragments Together: A Self-Validating Interpretation

The power of this multi-spectrum approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and together they should form a single, consistent structural assignment.

  • COSY: Will confirm the H-4' to H-5' coupling in the thiazole ring and the through-bond connectivities within the piperazine and azetidine rings.

  • HSQC: Will definitively link the predicted proton signals to their corresponding carbon signals in the table above. For example, the signal around 7.8-8.0 ppm should show a cross-peak to the carbon signal at ~120-125 ppm, confirming their assignment as H-4' and C-4'.

  • HMBC: This is the key to proving the overall assembly. The following long-range correlations are critical for validation:

    • Thiazole to Piperazine: A correlation between the piperazine protons H-2/H-6 and the methanone carbonyl carbon (C=O) is expected. Additionally, a correlation from these same protons to the thiazole C-2' would be strong evidence.

    • Piperazine to Azetidine: A correlation between the azetidine methine proton (H-3") and the piperazine carbons C-3/C-5 will confirm the N-C link between these two rings. Conversely, correlations from the piperazine protons H-3/H-5 to the azetidine carbon C-3" would also validate this connection.

// Define nodes with atom labels and positions N1 [label="N", pos="0,1.5!"]; C2 [label="C(H₂)", pos="1.2,1.5!", fontcolor="#4285F4"]; N3 [label="N", pos="1.8,0.3!"]; C4 [label="C(H₂)", pos="1.2,-0.9!", fontcolor="#4285F4"]; C5 [label="C(H₂)", pos="0,-0.9!", fontcolor="#4285F4"]; C6 [label="C(H₂)", pos="-1.2,-0.9!", fontcolor="#4285F4"]; N7 [label="N", pos="-1.8,0.3!"]; C8 [label="C(H₂)", pos="-1.2,1.5!", fontcolor="#4285F4"]; C9 [label="C(H)", pos="-3,0.3!", fontcolor="#EA4335"]; C10 [label="C", pos="-3.8,1.3!"]; N11 [label="N", pos="-4.6,0.3!"]; C12 [label="C", pos="-3.8,-0.7!"]; C13 [label="C=O", pos="2.8,0.3!", fontcolor="#34A853"]; C15 [label="C", pos="3.6,-0.8!"]; N16 [label="N", pos="2.8,-1.7!"]; C17 [label="C(H)", pos="4.2,-1.9!"]; S18 [label="S", pos="5,-0.5!"];

// Define bonds edge [color="#202124", style=solid]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N7; N7 -- C8; C8 -- N1; N7 -- C9; C9 -- C10; C10 -- N11; N11 -- C12; C12 -- C9; N3 -- C13; C13 -- C15; C15 -- N16; N16 -- C17; C17 -- S18; S18 -- C15;

// Key HMBC correlations C2 -> C13 [label="³J", fontcolor="#EA4335"]; C9 -> C5 [label="³J", fontcolor="#EA4335"]; C9 -> C6 [label="³J", fontcolor="#EA4335"]; } Caption: Critical HMBC correlations for structural validation.

A Comparative Perspective: Alternative Analytical Techniques

While NMR is the gold standard for detailed structural elucidation, other techniques provide complementary and often faster validation points. A multi-faceted analytical approach enhances the trustworthiness of the structural assignment, a principle that aligns with regulatory expectations such as those outlined in the ICH Q2(R1) guidelines.[13][14][15]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atom connectivity, stereochemistry, dynamic processes.Unparalleled for complete, unambiguous structure elucidation.[2][3]Requires larger sample amounts, longer acquisition times, and specialized expertise for interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity (requires very little sample), confirms elemental composition (HRMS).[4]Does not provide information on atom connectivity or stereochemistry; isomers are often indistinguishable.
FTIR Spectroscopy Presence of specific functional groups.Fast, simple to operate, provides a characteristic "fingerprint" of the molecule.[16][17][18]Provides limited information on the overall molecular skeleton; cannot distinguish between isomers with the same functional groups.

For (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, a researcher should expect:

  • MS (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at m/z 253.34. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₁H₁₇N₄OS.

  • FTIR: Characteristic absorption bands for the N-H stretch (azetidine, ~3300-3500 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), the amide C=O stretch (~1640-1680 cm⁻¹), and C=N/C=C stretches from the thiazole ring (~1500-1600 cm⁻¹).

Conclusion

The structural validation of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a multi-step process that relies on a predictive understanding of its spectral properties and a systematic experimental approach. By leveraging a combination of 1D and 2D NMR techniques, researchers can create a self-validating dataset that unambiguously confirms the connectivity of the thiazole, piperazine, and azetidine fragments. Complementing this detailed analysis with mass spectrometry and FTIR data provides a rapid and robust confirmation of molecular weight and functional group composition, ensuring the highest level of scientific integrity for subsequent research and development activities.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines.
  • Silva, A. M. S., et al. (n.d.).
  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Scilit. (n.d.). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • Foxboro NMR. (n.d.). Initial Calibration and Validation.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Reich, H. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Thieme. (n.d.).
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton.
  • PubMed. (2007, March 15). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][2][13][14] Thiadiazine Derivatives. Retrieved from PubMed.

  • ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • ResearchGate. (2023, March 27). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes.
  • Royal Society of Chemistry. (n.d.).
  • Edinburgh Instruments. (n.d.). API Identification Using FTIR Spectroscopy.
  • University of Oxford. (n.d.).
  • BenchChem. (2025, December). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds.
  • ACS Publications. (1996). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates.
  • National Center for Biotechnology Information. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Bruker. (n.d.). NMR Spectrometer Automated Calibration.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds.
  • Research Journal of Pharmacy and Technology. (2023, September 21). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Retrieved from Research Journal of Pharmacy and Technology.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • ACS Publications. (2021, January 22). Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR).
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • MDPI. (n.d.).
  • MDPI. (2020, December 21).
  • University of Alberta. (n.d.).
  • Wiley Online Library. (2016). Revised manuscript Final version published: J. Mass Spectrometry, 51: 476-478.
  • ChemicalBook. (n.d.). (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone.

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Comparative

Benchmarking (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone: A Privileged Scaffold for Reversible MAGL Inhibitors

As a Senior Application Scientist specializing in endocannabinoid system (eCB) modulators, I frequently evaluate novel chemotypes for central nervous system (CNS) targets. Monoacylglycerol lipase (MAGL) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in endocannabinoid system (eCB) modulators, I frequently evaluate novel chemotypes for central nervous system (CNS) targets. Monoacylglycerol lipase (MAGL) has emerged as a premier therapeutic target for neuroinflammation, neuropathic pain, and neurodegenerative diseases. MAGL is the primary serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA).

Historically, MAGL inhibitors relied on irreversible carbamate or urea chemistries (e.g., KML29, JZL184). However, chronic irreversible inhibition leads to CB1 receptor desensitization and tolerance. The paradigm has now shifted toward reversible inhibitors . At the heart of this shift is a highly privileged fragment scaffold: (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone .

This guide objectively benchmarks this core scaffold against its fully elaborated, known thiazole-based derivatives (such as JNJ-42226314), detailing the mechanistic causality of its binding and the self-validating protocols required to evaluate these compounds.

Mechanistic Causality: Why This Scaffold Works

In fragment-based drug discovery (FBDD), a scaffold must provide optimal vectors for target engagement while maintaining high ligand efficiency. The (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone core is not a standalone drug; rather, it is the critical right-hand pharmacophore that anchors reversible inhibitors into the MAGL catalytic pocket 1.

  • The Thiazole-Carbonyl Motif: The thiazole ring establishes a crucial π−π stacking interaction with Tyr194. Simultaneously, the carbonyl group linked to the thiazole forms a directed hydrogen bond with the side-chain guanidine group of Arg57 2.

  • The Piperazinyl-Azetidine Linker: The rigid, sp3-rich azetidine-piperazine system acts as a precise spacer. More importantly, the azetidine-amide carbonyl projects directly into the oxyanion hole of the MAGL active site, forming stabilizing hydrogen bonds with the backbone amides of Met123 and Ala51, directly adjacent to the catalytic Ser122 1.

By occupying the oxyanion hole without forming a covalent adduct with Ser122, this scaffold guarantees a reversible binding mechanism, preserving the physiological tone of the eCB system.

G DAG Diacylglycerol (DAG) DAGL DAGL Enzyme DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL MAGL (Target) TwoAG->MAGL CB CB1/CB2 Receptors (Neuroprotection) TwoAG->CB Activates AA Arachidonic Acid (AA) MAGL->AA COX COX Enzymes (Neuroinflammation) AA->COX Fuels Inhibitor Thiazole-based Inhibitor (e.g., JNJ-42226314) Inhibitor->MAGL Reversibly Blocks

MAGL Inhibition Pathway: Blocking MAGL elevates neuroprotective 2-AG while starving pro-inflammatory AA.

Benchmarking Data: Scaffold vs. Elaborated Inhibitors

To understand the value of the (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone scaffold, we must benchmark it against the fully elaborated clinical candidates and PET tracers it birthed. Elaboration typically involves coupling the free azetidine nitrogen to a lipophilic tail (e.g., a substituted indole or phenyl ring) to occupy MAGL's hydrophobic tunnel 3.

Quantitative Comparison Table
CompoundStructural RoleMAGL IC₅₀ (nM)Binding MechanismTarget Selectivity (vs FAAH)Brain Penetrance
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Core Fragment / Scaffold> 1,000 (Baseline)ReversibleModerateHigh
JNJ-42226314 Elaborated Clinical Lead1.1 - 10.0Reversible>100-foldHigh
Compound 10 PET Tracer Precursor4.2Reversible>100-foldHigh
Compound 6g Azetidine-piperazine diamide~ 1.0 - 5.0Reversible>100-foldHigh

Data synthesized from 4, 3, and 5.

Analysis: The raw scaffold provides the necessary geometric alignment for the oxyanion hole, but lacks the hydrophobic bulk required for nanomolar affinity. By coupling the scaffold to a 1-(4-fluorophenyl)indole-5-carboxylic acid moiety, researchers generated JNJ-42226314 , driving the IC₅₀ down to ~10 nM while retaining absolute reversibility 4.

Self-Validating Experimental Protocols

To rigorously benchmark these thiazole-based inhibitors, we must employ self-validating assay systems. A protocol is only trustworthy if it contains internal controls that definitively prove the mechanistic causality of the compound.

Protocol A: MAGL Reversibility Assay (Rapid Dilution Method)

Causality: To prove that the azetidine-piperazine scaffold avoids covalent bonding with Ser122, we use a rapid dilution assay. If the inhibitor is reversible, diluting the enzyme-inhibitor complex will force the compound to dissociate, restoring enzyme activity.

  • Pre-Incubation: Incubate recombinant human MAGL (100 nM) with the test compound (e.g., JNJ-42226314) at 10× its IC₅₀ concentration in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Include a vehicle control (DMSO) and an irreversible control (e.g., KML29).

  • Steady-State Binding: Allow the mixture to incubate for 60 minutes at 37°C to ensure complete target engagement.

  • Rapid Dilution: Dilute the pre-incubation mixture 100-fold into a reaction buffer containing the fluorogenic substrate 4-methylumbelliferyl arachidonate (4-MUA) or native 2-AG.

  • Kinetic Monitoring: Continuously monitor fluorescence (Ex: 355 nm, Em: 460 nm) for 120 minutes.

  • Validation Check: The vehicle control will show a linear increase in fluorescence. The irreversible control (KML29) will show a flat line (no recovery). A successful reversible thiazole inhibitor will show a distinct, time-dependent exponential recovery of fluorescence as the inhibitor dissociates from the oxyanion hole.

Protocol B: In Vivo Target Engagement (LC-MS/MS Biomarker Quantification)

Causality: In vitro potency means nothing without brain penetrance. Because MAGL degrades 2-AG into AA, successful in vivo target engagement must cause a reciprocal shift: 2-AG goes up, AA goes down.

  • Dosing: Administer the elaborated inhibitor (e.g., JNJ-42226314 at 3 mg/kg i.p.) to wild-type rodent models.

  • Tissue Extraction: Euthanize the subjects at T=2 hours post-dose. Rapidly extract brain tissue and immediately homogenize in ice-cold acetonitrile containing internal standards (2-AG-d8 and AA-d8). Crucial Step: The cold organic solvent instantly denatures enzymes, preventing post-mortem 2-AG degradation.

  • Lipid Extraction: Centrifuge the homogenate at 14,000 × g for 10 minutes to precipitate proteins. Evaporate the supernatant under nitrogen and reconstitute in the LC mobile phase.

  • LC-MS/MS Analysis: Quantify lipids using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Validation Check: The system self-validates if the data shows a dose-dependent elevation of 2-AG and a concomitant reduction in AA compared to vehicle-treated animals 4.

G Scaffold Fragment Scaffold (Azetidinyl-piperazinyl-thiazole) Elaboration SAR Elaboration (Hydrophobic Tail Addition) Scaffold->Elaboration Lead Elaborated Lead (e.g., JNJ-42226314) Elaboration->Lead InVitro In Vitro Profiling (MAGL IC50 & Selectivity) Lead->InVitro Reversibility Reversibility Assay (Rapid Dilution Kinetics) InVitro->Reversibility InVivo In Vivo Efficacy (Brain 2-AG LC-MS/MS) Reversibility->InVivo

Workflow for benchmarking thiazole-based MAGL inhibitors from scaffold to in vivo validation.

Conclusion

The (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone scaffold represents a masterclass in structure-based drug design. By leveraging specific hydrogen bonding in the oxyanion hole and π−π stacking with Tyr194, it provides an ideal foundation for reversible MAGL inhibition. When benchmarked against fully elaborated molecules like JNJ-42226314, it becomes clear that this scaffold is the mechanistic engine driving the next generation of neuroprotective therapeutics and PET imaging tracers 6.

References

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - MDPI. 1

  • Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed.4

  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC. 3

  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors - ResearchGate. 2

  • JNJ-42226314 (CAS Number: 1252765-13-1) - Cayman Chemical.5

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton - PMC. 6

Sources

Validation

A Researcher's Guide to Cross-Cell Line Reproducibility of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Assays

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical, yet often underestimated, hurdles is ensu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical, yet often underestimated, hurdles is ensuring the reproducibility of preclinical data. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to approach the assessment of assay reproducibility for a novel kinase inhibitor candidate, (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, across different cell lines. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are characteristic of kinase inhibitors, a class of drugs known for their cell line-dependent effects.[1][2][3] This guide, therefore, uses the principles of kinase inhibitor validation to provide a robust methodology for any novel compound of this class.

The transition from a successful biochemical assay to a functional cellular assay is a significant bottleneck in drug development.[4] A compound that potently inhibits a purified enzyme in a test tube may show dramatically different efficacy in a cellular context.[5] This discrepancy is often magnified when testing across a panel of cell lines, each with its unique genetic and proteomic landscape. Understanding and quantifying this variability is not just an academic exercise; it is fundamental to identifying the right patient populations for future clinical trials and uncovering potential resistance mechanisms.[2][3]

This guide will walk you through the causality behind experimental choices, provide self-validating protocols, and ground key claims in authoritative sources.

The Importance of Context: Why Cell Lines Matter

The cellular environment is not a passive vessel for a drug-target interaction. It is a dynamic system that can profoundly influence a compound's activity. For a putative kinase inhibitor like (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, which likely targets cell signaling pathways, the genetic and epigenetic makeup of a cell line can dictate its response. For instance, the response to Chk1 inhibitors, a class of kinase inhibitors, has been shown to be cell line dependent, with outcomes ranging from apoptosis to permanent cell cycle arrest.[1]

Key factors that contribute to this variability include:

  • Target Expression and Mutations: The expression level of the target kinase can vary significantly between cell lines. Furthermore, mutations in the kinase's ATP-binding pocket or allosteric sites can alter inhibitor binding and efficacy.[5]

  • Downstream Signaling Pathways: The cellular response to kinase inhibition is mediated by complex downstream signaling networks. The status of key pathway components, such as tumor suppressor proteins like p53, can dramatically influence whether a cell undergoes apoptosis or cell cycle arrest.[6]

  • Drug Efflux and Metabolism: Cell lines can differ in their expression of drug efflux pumps (e.g., P-glycoprotein) and metabolic enzymes, which can alter the intracellular concentration of the inhibitor.

  • Off-Target Effects: At higher concentrations, kinase inhibitors can interact with other kinases or proteins. The off-target profile and its consequences can be unique to each cell line.[7]

Therefore, a comprehensive cross-cell line comparison is essential to build a complete picture of a compound's activity and to identify potential biomarkers for sensitivity or resistance.[2][3]

Designing a Robust Cross-Cell Line Comparison Study

A well-designed study is the cornerstone of reproducible research. The following sections outline the key considerations for designing a study to evaluate the cross-cell line reproducibility of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone.

Cell Line Selection: A Diverse and Representative Panel

The choice of cell lines is critical. A diverse panel should be selected to represent a range of tumor types and genetic backgrounds. For a novel compound with a putative kinase target, a panel could include:

Cell LineTumor TypeKey CharacteristicsRationale for Inclusion
HT-29 Colon Carcinomap53 mutant, high baseline Chk1 activityRepresents a common solid tumor type with a specific genetic background relevant to checkpoint inhibitors.[1]
U2OS Osteosarcomap53 wild-typeProvides a comparison to a p53-proficient cell line, which may have a different response to DNA damage-inducing agents.[1][8]
MDA-MB-231 Breast AdenocarcinomaTriple-negative, p53 mutantRepresents a hard-to-treat breast cancer subtype.
A549 Lung CarcinomaKRAS mutationTo assess efficacy in the context of a common oncogenic driver mutation.[2]
Jurkat Acute T Cell LeukemiaRepresents a hematological malignancy, which can show different sensitivity profiles compared to solid tumors.[9]
Assay Selection: From Viability to Mechanism

A multi-tiered assay approach provides a comprehensive understanding of the compound's effects.

  • Primary Assay: Cell Viability. The initial screen should assess the compound's effect on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method that measures ATP levels as an indicator of metabolically active cells.

  • Secondary Assay: Target Engagement/Phosphorylation. To confirm that the compound is hitting its intended target within the cell, a target engagement assay like the NanoBRET™ Target Engagement Assay can be employed.[4] Alternatively, a western blot can be used to measure the phosphorylation status of a known downstream substrate of the target kinase. For example, if the compound is a Chk1 inhibitor, one could measure the phosphorylation of Cdc25A.

Experimental Workflow

The following diagram illustrates the overall workflow for the cross-cell line comparison study.

G cluster_0 Phase 1: Cell Line Panel Selection cluster_1 Phase 2: Primary Assay - Cell Viability cluster_2 Phase 3: Secondary Assay - Mechanistic cluster_3 Phase 4: Data Analysis and Interpretation cell_line_selection Select Diverse Cell Lines (e.g., HT-29, U2OS, MDA-MB-231, A549, Jurkat) cell_culture Culture and Seed Cells cell_line_selection->cell_culture compound_treatment Treat with (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (Dose-Response) cell_culture->compound_treatment viability_assay Perform CellTiter-Glo® Assay compound_treatment->viability_assay target_assay Target Engagement Assay (e.g., NanoBRET™) or Western Blot for Phospho-Substrate compound_treatment->target_assay ic50_determination Determine IC50 Values viability_assay->ic50_determination data_comparison Compare IC50 Values and Mechanistic Data Across Cell Lines ic50_determination->data_comparison target_assay->data_comparison interpretation Interpret Variability and Formulate Hypotheses data_comparison->interpretation G cluster_0 DNA Damage Response dna_damage DNA Damage atr ATR dna_damage->atr activates chk1 Chk1 atr->chk1 phosphorylates (activates) cdc25a Cdc25A chk1->cdc25a phosphorylates (inhibits) cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest maintains cdk2 CDK2 cdc25a->cdk2 dephosphorylates (activates) s_phase_progression S-Phase Progression cdk2->s_phase_progression compound (4-(Azetidin-3-yl)piperazin-1-yl) (thiazol-2-yl)methanone compound->chk1 inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The reproducibility of assay results across different cell lines is a cornerstone of robust preclinical drug development. For a novel compound like (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, a systematic and well-controlled cross-cell line comparison is not just recommended, it is essential. By employing a diverse cell line panel, a multi-tiered assay approach, and rigorous data analysis, researchers can build a comprehensive profile of their compound's activity. This will not only de-risk the progression of the compound into further development but also provide invaluable insights into its mechanism of action and potential patient stratification strategies. The principles and protocols outlined in this guide provide a framework for achieving this critical goal.

References

  • Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase. PMC.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.[Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PMC.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.[Link]

  • Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. PubMed.[Link]

  • Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines. Zenodo.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.[Link]

  • Effects of Chk1 inhibitor or paclitaxel on cisplatin-induced cell-cycle kinetics and survival in parental and cisplatin-resistant HeLa cells expressing fluorescent ubiquitination-based cell cycle indicator (Fucci). OAText.[Link]

  • Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells. PMC.[Link]

  • Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: PPE and Handling Protocols for (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

As drug development accelerates, laboratory professionals frequently handle novel, highly active pharmacological intermediates. (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone —typically supplied and handled as...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, laboratory professionals frequently handle novel, highly active pharmacological intermediates. (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone —typically supplied and handled as a dihydrochloride salt (CAS: 1252780-73-6)[1]—presents unique operational challenges.

Because its full toxicological profile is often incomplete during early-stage research, we must apply rigorous, self-validating safety systems. This guide provides the causal reasoning behind Personal Protective Equipment (PPE) selection and outlines a strict, step-by-step methodology for safe handling, spill response, and disposal, ensuring compliance with the[2].

Hazard Assessment & The Causality of PPE Selection

To build a fail-safe handling protocol, we must first understand why this specific molecule requires stringent controls:

  • Chemical Sensitization: The piperazine and azetidine moieties are basic amines. Even when neutralized as a dihydrochloride salt, these functional groups are known dermal and respiratory sensitizers.

  • Pharmacological Activity: The thiazole ring is a privileged scaffold in medicinal chemistry, indicating high potential for biological activity. Accidental systemic exposure must be prevented.

  • Physical State Risks: The dihydrochloride salt form creates a highly crystalline, hygroscopic fine powder. This drastically increases the risk of static cling (adhering to gloves and spatulas) and aerosolization (dust inhalation) during weighing procedures[1].

Quantitative PPE & Engineering Control Specifications

The following table summarizes the required controls and the mechanistic rationale behind each specification.

Control ParameterSpecification / MaterialCausality / Rationale
Fume Hood Face Velocity 80 - 120 feet per minute (fpm)Optimal flow to capture fine dihydrochloride dust without causing turbulent vortexes that blow powder out of the sash[3].
Glove Material Nitrile (Minimum 0.11 mm thickness)Excellent resistance to polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve thiazole-piperazine derivatives.
Glove Configuration Double-glovingThe outer glove prevents static cling of the powder; it can be easily discarded if contaminated without exposing bare skin.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation from basic amine dusts; standard safety glasses are insufficient for aerosolized powders.
Respiratory (Spill) N95 or P100 Particulate RespiratorEssential during spills outside the hood due to the high aerosolization risk of the salt form.

Operational Workflow: Step-by-Step Methodology

The following protocol is designed to be a self-validating system, minimizing exposure at every transfer point based on guidelines from [4].

Phase 1: Pre-Operation Setup
  • Validate Engineering Controls: Check the chemical fume hood monitor to confirm the face velocity is between 80 and 120 fpm. Do not proceed if the hood is in alarm state.

  • Don PPE: Put on a flame-resistant lab coat, ANSI Z87.1 splash goggles, and double nitrile gloves. Crucial Step: Ensure the lab coat cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.

  • Static Mitigation: Wipe the weighing area and analytical balance with an anti-static brush or a damp, lint-free wipe. This neutralizes ambient static charge that causes the dihydrochloride powder to scatter.

Phase 2: Weighing and Transfer
  • Container Handling: Open the chemical vial only inside the certified fume hood.

  • Weighing: Use an anti-static weigh boat. Transfer the powder using a micro-spatula. Expert Insight: Do not pour or tap the powder aggressively, as the sheer force generates microscopic, easily inhaled dust clouds.

  • Solvation: If preparing a stock solution, add your solvent (e.g., DMSO) directly to the weigh boat or transfer vial inside the hood. Seal the vial tightly with a septum cap before removing it from the hood.

Phase 3: Decontamination and Doffing
  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., 10% bleach solution or isopropanol/water mix), followed by a standard soap and water wipe.

  • Waste Segregation: Place all contaminated weigh boats, pipette tips, and the outer layer of gloves into a designated, clearly labeled solid hazardous waste container.

  • PPE Doffing: Remove the outer gloves inside the hood. Step away, remove the lab coat and goggles, then remove the inner gloves and immediately wash hands thoroughly with soap and water.

Visualizing the Safety Workflow

PPE_Workflow Start 1. Pre-Operation Verify Fume Hood (80-120 fpm) Don Double Nitrile Gloves Weighing 2. Weighing & Transfer Use Anti-Static Boat Minimize Powder Aerosolization Start->Weighing Solvation 3. Solvation Add Solvent (e.g., DMSO) Seal Vial Before Removing Weighing->Solvation SpillCheck Spill or Exposure Detected? Solvation->SpillCheck SpillProtocol Emergency Protocol Evacuate, Isolate, Neutralize SpillCheck->SpillProtocol Yes Waste 4. Waste Segregation Solid: Halogenated/Amine Waste Liquid: Organic Waste SpillCheck->Waste No SpillProtocol->Waste End 5. Decontamination Wipe Surfaces (10% Bleach/Water) Doff PPE & Wash Hands Waste->End

Operational workflow for handling and disposing of azetidin-piperazine derivatives.

Spill Response & Disposal Plan

Even with strict protocols, accidental releases can occur. Immediate, calculated action is required to prevent exposure[3].

Immediate Spill Response
  • Minor Spill (Inside Hood): Keep the hood running. Wearing double gloves, carefully cover the dry powder with a damp paper towel to instantly prevent aerosolization. Wipe up the spill, working from the outside in. Place all materials in solid hazardous waste.

  • Major Spill (Outside Hood): Evacuate the immediate area. Don a P100 respirator before re-entering. Use a specialized chemical spill kit with absorbent pads. Never sweep the dry powder, as this will force the compound into the ambient air.

Waste Disposal Plan
  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be sealed in a heavy-duty bag and labeled as "Hazardous Solid Waste - Toxic Amines/Thiazole Derivatives."

  • Liquid Waste: Solutions containing this compound dissolved in organic solvents (DMSO, DMF, Methanol) must be segregated into "Halogenated/Organic Liquid Waste" due to the presence of chloride salts and the heteroaromatic thiazole ring. Do not mix with acidic aqueous waste to prevent unwanted exothermic reactions.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard 29 CFR 1910.1450." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
Reactant of Route 2
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
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